2-Chlorobenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-38-6, 29349-22-2 | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, ar-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzyl Alcohol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl alcohol, with the CAS number 17849-38-6, is an important chemical intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility spans the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and metabolic fate.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO | [1][3][4][5] |
| Molecular Weight | 142.58 g/mol | [3][4][5] |
| Appearance | White to tan powder or crystalline powder | [1] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 227 °C | [1][5] |
| Density (estimate) | 1.1104 g/cm³ | [4] |
| Vapor Pressure (estimate) | 0.038 mmHg at 25 °C | [6] |
| pKa (predicted) | 13.99 ± 0.10 | [4] |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL, clear, colorless).[5] Estimated water solubility of 8137 mg/L at 25 °C.[6] |
Spectroscopic Data
| Spectrum Type | Key Peaks and Assignments | Source |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.45 (m, 1H, Ar-H), 7.34 (m, 1H, Ar-H), 7.26 (m, 2H, Ar-H), 4.74 (s, 2H, -CH₂-), 2.51 (t, 1H, -OH) | [7] |
| ¹³C NMR (CDCl₃) | δ 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, 62.80 | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142. Key fragments: m/z 107 (M⁺ - Cl), 77 (C₆H₅⁺) | [3][7] |
| Infrared (IR) | Key absorptions indicative of O-H and C-Cl bonds are expected. | [3] |
Experimental Protocols
Synthesis of this compound via Cannizzaro Reaction
This protocol describes the synthesis of this compound from 2-chlorobenzaldehyde (B119727) using the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking alpha-hydrogens.[9][10][11]
Materials:
-
2-Chlorobenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetone
-
Round-bottom flask, condenser, separatory funnel, Büchner funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde in methanol.
-
Add a concentrated aqueous solution of potassium hydroxide to the flask.
-
Reflux the mixture for approximately one hour.[10]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.[11]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Acetone
-
Hexane
-
Erlenmeyer flask, hot plate, ice bath, Büchner funnel
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.[11]
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]
-
Wash the crystals with a small amount of cold hexane and allow them to air dry.
Oxidation of this compound to 2-Chlorobenzaldehyde
This protocol outlines the oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-chlorobenzaldehyde. Further purification can be achieved by column chromatography.
Signaling Pathways and Logical Relationships
Metabolic Pathway of this compound
In vivo, this compound undergoes metabolic transformation, primarily through oxidation and conjugation, to facilitate its excretion. The major urinary metabolites in rats have been identified as 2-chlorobenzoic acid, 2-chlorohippuric acid (the glycine (B1666218) conjugate of 2-chlorobenzoic acid), 2-chlorobenzyl cysteine, and 2-chlorobenzyl glucuronic acid.[2][3][5]
Caption: Metabolic pathway of this compound in rats.
Cannizzaro Reaction Workflow
The synthesis of this compound from 2-chlorobenzaldehyde via the Cannizzaro reaction involves a disproportionation where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. The workflow for this reaction and subsequent product separation is outlined below.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 17849-38-6 [chemicalbook.com]
- 3. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 邻氯苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 17849-38-6 [thegoodscentscompany.com]
- 7. This compound(17849-38-6) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. The image shows a chemical reaction with 2-chlorobenzaldehyde reacting wi.. [askfilo.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to (2-Chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-chlorophenyl)methanol, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and its role in biochemical pathways.
Chemical Identity and Structure
(2-Chlorophenyl)methanol, a substituted aromatic alcohol, is a compound of interest in organic synthesis and pharmaceutical development. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and a hydroxymethyl group at adjacent positions.
IUPAC Name: (2-chlorophenyl)methanol[1]
Structure:
Figure 1: Chemical structure of (2-chlorophenyl)methanol.
Physicochemical and Spectral Data
A summary of the key quantitative data for (2-chlorophenyl)methanol is presented in the table below, providing a ready reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [1] |
| Molecular Weight | 142.58 g/mol | [1] |
| CAS Number | 17849-38-6 | [1] |
| Appearance | Colorless liquid | |
| Melting Point | 67 °C | |
| Boiling Point | 393.8 °C at 760 mmHg | |
| Density | 1.094 g/cm³ | |
| SMILES | OCC1=C(Cl)C=CC=C1 | [1] |
| InChIKey | MBYQPPXEXWRMQC-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of (2-chlorophenyl)methanol are provided to facilitate its preparation and characterization in a laboratory setting.
Synthesis of (2-Chlorophenyl)methanol
Two common synthetic routes to (2-chlorophenyl)methanol are the reduction of 2-chlorobenzaldehyde (B119727) and the hydrolysis of 2-chlorobenzyl chloride. A generalized workflow for chemical synthesis is depicted below.
Figure 2: General workflow for the synthesis of (2-chlorophenyl)methanol.
Protocol 1: Reduction of 2-Chlorobenzaldehyde
This method involves the reduction of the aldehyde functional group to a primary alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis of 2-Chlorobenzyl Chloride
This two-step process involves the initial formation of an ester followed by hydrolysis.
-
Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent to form 2-chlorobenzyl acetate.
-
Hydrolysis: Hydrolyze the resulting ester using an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield (2-chlorophenyl)methanol.
-
Work-up and Purification: Follow similar extraction and purification procedures as described in Protocol 1.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of (2-chlorophenyl)methanol.
Figure 3: General workflow for the analytical characterization of (2-chlorophenyl)methanol.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for determining the purity of (2-chlorophenyl)methanol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the identification and quantification of (2-chlorophenyl)methanol, particularly in complex matrices.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or methanol.
Biochemical Pathways
(2-Chlorophenyl)methanol is an intermediate in the microbial metabolism of 2-chlorotoluene (B165313). Certain bacteria can oxidize the methyl group of 2-chlorotoluene to form the corresponding alcohol, which can be further metabolized.[2][3][4]
Figure 4: Bacterial metabolism of 2-chlorotoluene.
This metabolic pathway is of interest in bioremediation, as it represents a natural process for the degradation of chlorinated aromatic compounds.[5][6][7] The initial oxidation is a critical step, converting a more persistent compound into a more biodegradable intermediate.
References
- 1. (2-CHLOROPHENYL)METHANOL | CAS 17849-38-6 [matrix-fine-chemicals.com]
- 2. Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of chloroaromatic | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzyl Alcohol (CAS Number: 17849-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Chlorobenzyl alcohol, unequivocally identified as CAS Number 17849-38-6 by authoritative databases such as the NIST WebBook and PubChem. This document is intended to be a vital resource for professionals in research and drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key chemical pathways.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structure and fundamental properties are summarized below.
General Information
| Identifier | Value |
| CAS Number | 17849-38-6 |
| IUPAC Name | (2-chlorophenyl)methanol |
| Synonyms | o-Chlorobenzyl alcohol, Benzenemethanol, 2-chloro- |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol [1] |
Physical and Chemical Properties
A summary of the key physicochemical data for this compound is presented in the following table.
| Property | Value | Source(s) |
| Melting Point | 69-71 °C | [2][3] |
| Boiling Point | 227 °C | [3][4] |
| Appearance | White to tan powder or crystalline powder | [4] |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL, clear, colorless) | [3] |
| Density | 1.24 g/cm³ (estimate) | [5] |
Spectral Data
The following table summarizes the key spectral data for this compound.
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR (CDCl₃) | δ 7.45 (m), 7.34 (m), 7.26 (m), 7.22 (m), 4.74 (s), 2.51 (t, J=5.7Hz) | [6] |
| ¹³C NMR | Data available in spectral databases | [1] |
| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-Cl bonds | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 142 | [7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has melted (the final melting point). The melting range is the difference between these two temperatures.[3][8]
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner)
-
High-boiling mineral oil
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with high-boiling mineral oil to a level above the side arm.
-
Clamp the Thiele tube and insert the thermometer and sample assembly, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated pipette or dropper
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the solvent to be tested (e.g., water, chloroform, ethanol) in small portions.
-
After each addition, vigorously shake the test tube (or use a vortex mixer) for a set amount of time (e.g., 30 seconds).
-
Observe the mixture to determine if the solid has dissolved completely.
-
Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[9]
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the structure of this compound.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tube
-
Pipette
-
Vial
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
-
Transfer the solution to a clean, dry NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
FT-IR Spectroscopy (Thin Solid Film Method)
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
Apparatus:
-
FT-IR spectrometer
-
Salt plates (e.g., KBr or NaCl)
-
Spatula
-
Volatile solvent (e.g., methylene (B1212753) chloride or acetone)
-
Pipette
Procedure:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent in a small vial.
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with an appropriate solvent after the analysis.[4]
GC-MS Analysis
Objective: To separate this compound from any impurities and to confirm its molecular weight and fragmentation pattern.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Syringe for sample injection
-
Vial
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Set the GC-MS operating parameters, including the injector temperature, column temperature program, carrier gas flow rate, and mass spectrometer settings.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port.
-
The sample is vaporized and carried through the GC column, where separation occurs based on boiling point and polarity.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the molecular ion and characteristic fragment ions.
Synthesis and Applications
This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.
Synthesis of this compound
A common synthetic route to this compound is the hydrolysis of 2-chlorobenzyl chloride. The following diagram illustrates this process.
Caption: Synthesis of this compound via hydrolysis.
Key Reactions and Applications
This compound is a precursor in the synthesis of various important compounds. Its primary reaction is oxidation to form 2-chlorobenzaldehyde, a key intermediate. It also finds application as a building block for pharmaceuticals and agrochemicals.
Caption: Key reactions and applications of this compound.
Conclusion
This technical guide has provided a detailed compilation of the physicochemical data for this compound (CAS 17849-38-6). The tabulated data, along with the generalized experimental protocols, offer a valuable resource for laboratory work. The visualized synthetic and application pathways highlight the significance of this compound as a chemical intermediate. It is our hope that this guide will serve as a useful and practical tool for researchers, scientists, and professionals in the field of drug development.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. thinksrs.com [thinksrs.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of o-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of o-chlorobenzyl alcohol (also known as 2-chlorobenzyl alcohol). This document consolidates key physical property data and outlines detailed experimental protocols for their determination, serving as a vital resource for professionals in research and development.
Core Physicochemical Data
O-chlorobenzyl alcohol is a white crystalline powder at room temperature.[1][2] Its key physical properties, the melting and boiling points, are critical parameters for its handling, purification, and application in various synthetic pathways. The experimentally determined values from multiple sources are summarized below.
| Physical Property | Value (°C) | Pressure (mmHg) |
| Melting Point | 68 - 71 | Not Applicable |
| 69 - 71 | Not Applicable | |
| 73 | 760 | |
| 68 - 72 | Not Applicable | |
| 74 | Not Applicable | |
| 69 - 72 | Not Applicable | |
| Boiling Point | 227 | Not Applicable |
| 230 | 760 | |
| 234 | 760 |
Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[3][4]
Melting Point Determination: Capillary Method
The capillary method is a standard and widely adopted technique for determining the melting point of a solid organic compound.[3][5] This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered o-chlorobenzyl alcohol is introduced into a capillary tube, which is sealed at one end.[2] The tube is tapped gently to pack the solid to a height of 2-3 mm.[2]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the rubber band used for attachment is above the oil level.[3][7]
-
Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3][6] The unique shape of the Thiele tube facilitates the circulation of the heating oil through convection, ensuring a uniform temperature distribution.[3][8]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned into a transparent liquid is recorded as the end of the melting range.[2][6]
Caption: Workflow for Melting Point Determination using the Capillary Method.
Boiling Point Determination: Siwoloboff Method
For determining the boiling point of small quantities of a liquid, the Siwoloboff method is highly effective and requires minimal sample volume.[1]
Methodology:
-
Sample Preparation: A small sample (a few milliliters) of the liquid form of o-chlorobenzyl alcohol (obtained by gentle heating if necessary) is placed into a small test tube (fusion tube).
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[1] This assembly is then attached to a thermometer and placed in a heating bath, such as a Thiele tube.[1][8]
-
Heating: The apparatus is heated, causing dissolved gases and air trapped in the capillary tube to expand and exit.[1] As the liquid reaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Observation and Recording: Once a steady stream of bubbles is observed, the heat source is removed. The liquid begins to cool, and the pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[1][8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
References
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labcomercial.com [labcomercial.com]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
Spectroscopic and Metabolic Profile of 2-Chlorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and metabolic fate of 2-chlorobenzyl alcohol. The information is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and visual diagrams of key processes.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 | d | 1H | Ar-H |
| 7.38 | d | 1H | Ar-H |
| 7.32-7.21 | m | 2H | Ar-H |
| 4.79 | s | 2H | -CH₂- |
| 2.27 | s | 1H | -OH |
Solvent: CDCl₃, Frequency: 500 MHz
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 138.18 | Ar-C (quaternary) |
| 132.72 | Ar-C (quaternary) |
| 129.35 | Ar-CH |
| 128.83 | Ar-CH |
| 128.73 | Ar-CH |
| 127.03 | Ar-CH |
| 62.80 | -CH₂- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| ~3300 (broad) | O-H Stretch (alcohol) |
| 1600-1585 | Aromatic C=C Stretch |
Technique: Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 144 | 14.0 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 142 | 43.3 | [M]⁺ (Molecular Ion, due to ³⁵Cl isotope) |
| 107 | 71.8 | [M-Cl]⁺ |
| 79 | 86.7 | [C₆H₅O]⁺ |
| 77 | 100.0 | [C₆H₅]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Instrument: Bruker Avance 500 MHz Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition:
-
Instrument: Bruker Avance Spectrometer (at a corresponding ¹³C frequency)
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Data Processing:
-
A Fourier transform was applied to the Free Induction Decay (FID).
-
The resulting spectrum was phase-corrected and a baseline correction was applied.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation:
A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.
Acquisition:
-
Instrument: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal was recorded prior to the sample spectrum. The final spectrum is presented in terms of transmittance.
Mass Spectrometry (MS)
Sample Introduction:
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument via a direct insertion probe or gas chromatography inlet.
Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.[1]
-
Mass Range: m/z 40-200.
-
Source Temperature: 200-250 °C.
Visualizations
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Metabolic Pathway of this compound
The metabolism of this compound in rats has been shown to proceed through several key transformations, leading to various excretable metabolites.
Caption: Metabolic pathway of this compound in rats.
References
Unveiling the Antimicrobial Potential of 2-Chlorobenzyl Alcohol: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, the scientific community is increasingly turning its attention to existing compounds with unexplored therapeutic potential. This whitepaper delves into the prospective antimicrobial properties of 2-chlorobenzyl alcohol, a compound traditionally utilized as a chemical intermediate. Addressed to researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data, proposes detailed experimental protocols for its evaluation, and visualizes key concepts to facilitate further research and development in this promising area.
While direct and extensive research on the antimicrobial efficacy of this compound is limited, this document extrapolates from data on the parent compound, benzyl (B1604629) alcohol, and related derivatives to build a foundational understanding. It is important to note that the data presented for benzyl alcohol serves as a proxy and a starting point for dedicated investigation into the 2-chloro derivative.
Introduction to this compound
This compound (C₇H₇ClO) is an aromatic alcohol characterized by a chlorine atom substituted at the ortho-position of the benzyl ring.[1] Historically, its primary applications have been in the synthesis of pharmaceuticals and agrochemicals.[2] However, preliminary evidence suggests that this compound exhibits antimicrobial properties, making it a compelling candidate for further investigation as a potential disinfectant or therapeutic agent.[2]
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of benzyl alcohol and its derivatives is generally attributed to their ability to disrupt microbial cell membranes.[3] It is hypothesized that these compounds intercalate into the lipid bilayer, leading to increased membrane fluidity and a loss of structural integrity.[3][4][5] This disruption can result in the leakage of essential intracellular components and ultimately, cell death. Furthermore, some studies suggest that benzyl alcohol can interfere with bacterial membrane proteins, including efflux pumps, which are crucial for microbial survival and resistance.[3][4]
The presence of a chlorine atom on the benzyl ring in this compound may enhance its lipophilicity, potentially facilitating its penetration into the microbial cell membrane and amplifying its disruptive effects. Further research is required to elucidate the precise molecular interactions and downstream signaling pathways affected by this compound.
Figure 1: Postulated mechanism of this compound's antimicrobial action.
Quantitative Antimicrobial Data (Benzyl Alcohol as a Surrogate)
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 2000 |
| Pseudomonas aeruginosa | Gram-Negative | 2000 |
| Staphylococcus aureus | Gram-Positive | 25 |
| Candida albicans | Fungus (Yeast) | 2500 |
| Aspergillus niger | Fungus (Mold) | 5000 |
Data sourced from "Benzyl Alcohol" monograph.
Proposed Experimental Protocols
To rigorously assess the antimicrobial properties of this compound, standardized in vitro assays are essential. The following protocols are adapted from established methodologies for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and efficient technique for determining the MIC of an antimicrobial agent against bacteria and yeasts.
Figure 2: Broth microdilution workflow for MIC determination.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.
Methodology:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Future Directions and Research Opportunities
The preliminary data and postulated mechanisms of action for benzyl alcohol and its derivatives suggest that this compound is a worthy candidate for further antimicrobial research. Key areas for future investigation include:
-
Broad-Spectrum Efficacy Screening: A comprehensive screening of this compound against a diverse panel of clinically relevant bacteria (including multidrug-resistant strains) and fungi is imperative.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by this compound will be crucial for its potential development. Techniques such as fluorescence microscopy with membrane potential-sensitive dyes and transcriptomic analysis can provide valuable insights.
-
Structure-Activity Relationship (SAR) Studies: Investigating the antimicrobial activity of other monochlorobenzyl alcohol isomers (3-chlorobenzyl alcohol and 4-chlorobenzyl alcohol) will help in understanding the role of the chlorine substitution position on efficacy.
-
Toxicology and Safety Profiling: A thorough evaluation of the cytotoxic effects of this compound on mammalian cell lines is a necessary step to assess its potential for therapeutic applications.
Conclusion
While the direct body of research on the antimicrobial properties of this compound is still in its infancy, the available information on related compounds provides a strong rationale for its investigation. This technical guide offers a foundational framework for researchers to embark on a systematic evaluation of this promising compound. The structured data presentation, detailed experimental protocols, and clear visualizations are intended to accelerate research efforts and unlock the full potential of this compound in the fight against microbial threats.
References
- 1. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of 2-chlorobenzyl alcohol as a building block in organic synthesis
An In-depth Technical Guide to 2-Chlorobenzyl Alcohol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a halogenated aromatic alcohol, serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro substituent, make it a versatile precursor for a wide array of valuable organic molecules. This technical guide delves into the core synthetic transformations of this compound, including its synthesis, oxidation, etherification, and esterification. It provides detailed experimental protocols for key reactions and summarizes quantitative data to facilitate its application in research and development, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[1]
Introduction
This compound, also known as (2-chlorophenyl)methanol, is an aromatic compound characterized by a hydroxymethyl group attached to a benzene (B151609) ring substituted with a chlorine atom at the ortho position.[2] This substitution pattern is crucial, as it influences the reactivity of both the alcohol functionality and the aromatic ring. It is an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty polymers.[1][3] Its utility stems from its ability to undergo a variety of chemical transformations, making it an invaluable tool for synthetic chemists aiming to construct complex molecular architectures.[1] This guide will explore its synthesis and its role as a versatile synthon.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It typically appears as a white to tan crystalline powder.[1]
| Property | Value | Reference |
| CAS Number | 17849-38-6 | [1][4] |
| Molecular Formula | C₇H₇ClO | [1][4] |
| Molecular Weight | 142.58 g/mol | [1][4] |
| Appearance | White to tan fine crystalline powder | [1][5] |
| Melting Point | 68-72 °C | [1][4] |
| Boiling Point | 227 °C | [1][4] |
| Solubility | Soluble in chloroform, ethanol, acetone, ether; slightly soluble in water | [1][6] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is primarily achieved from 2-chlorobenzyl chloride or 2-chlorobenzaldehyde (B119727).
From 2-Chlorobenzyl Chloride
The most common synthetic routes start from the readily available 2-chlorobenzyl chloride.
-
Direct Hydrolysis: This can be performed under acidic or basic conditions.[3] However, direct hydrolysis with alkali hydroxides can lead to the formation of significant amounts of the corresponding dibenzyl ether as a byproduct.[7]
-
Two-Step Synthesis via Benzoate (B1203000) Ester: A preferred method to avoid ether formation involves a two-step process.[3][7] First, 2-chlorobenzyl chloride undergoes an esterification reaction with sodium benzoate, often in the presence of a phase transfer catalyst.[7][8] The resulting 2-chlorobenzyl benzoate is then hydrolyzed to yield this compound with higher purity.[3][7] This method offers better control and minimizes byproduct formation.[7]
| Reactant | Catalyst | Conditions | Product | Yield | Reference |
| 2-Chlorobenzyl Chloride | Phase Transfer Catalyst | 1. Esterification with Sodium Benzoate; 2. Hydrolysis | This compound | High | [7][9] |
Table 2: Synthesis of this compound from 2-Chlorobenzyl Chloride via Benzoate Ester.
From 2-Chlorobenzaldehyde
Reduction of 2-chlorobenzaldehyde provides another direct route.
-
Cannizzaro Reaction: In the presence of a strong base, 2-chlorobenzaldehyde, which lacks an α-hydrogen, can undergo a disproportionation reaction to yield this compound and 2-chlorobenzoic acid.[3]
-
Catalytic Hydrogenation: More modern and efficient methods involve the catalytic hydrogenation of the aldehyde using various catalysts, such as ruthenium complexes, which can provide high yields of the desired alcohol.[10]
Caption: Key Synthetic Pathways of this compound.
Core Synthetic Applications
This compound is a versatile building block due to the reactivity of its hydroxyl group and the influence of the chloro-substituted aromatic ring.
Oxidation to 2-Chlorobenzaldehyde
The oxidation of this compound to 2-chlorobenzaldehyde is a fundamental transformation, as the resulting aldehyde is a key intermediate for numerous pharmaceuticals and agrochemicals.[3] A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.
| Oxidizing Agent | Solvent | Conditions | Yield | Reference |
| 2,4,6-Trimethylpyridinium Chlorochromate (TMPCC) | Acetonitrile (B52724) | Reflux | 95% | [11] |
| Polymer-Supported Dichloroiodate (PSDI) | Acetonitrile | Mild, Aprotic | High | [11] |
| Peroxymonosulfate (PMS) / Carbon Nanotubes (CNTs) | Acetonitrile/Water | 50 °C | ~46% | [12] |
| TEMPO/Br₂/NaNO₂ | Not specified | Aerobic | Not specified | [5] |
Table 3: Oxidation of this compound to 2-Chlorobenzaldehyde.
Etherification Reactions
The hydroxyl group of this compound can be readily converted into an ether linkage. This is a common strategy for introducing the 2-chlorobenzyl moiety into a target molecule. Both symmetrical (dibenzyl ethers) and nonsymmetrical ethers can be synthesized. Recent advancements have focused on eco-friendly, iron-catalyzed methods for cross-etherification reactions, which offer high selectivity and good yields under mild conditions.[13][14]
| Alcohol 1 | Alcohol 2 | Catalyst System | Yield (Unsymmetrical Ether) | Reference |
| 1-Arylethanols | This compound | FeCl₂·4H₂O / Pyridine (B92270) bis-thiazoline ligand | 52-89% | [13][14] |
| 2-Methylpropan-1-ol | Diphenyl methanol | FeCl₂·4H₂O / Ligand L1 | 58-88% | [13] |
Table 4: Iron-Catalyzed Cross-Etherification of Alcohols with this compound.
Esterification Reactions
Esterification is another key reaction, typically involving the reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a 2-chlorobenzyl ester. These esters are valuable intermediates and are sometimes the target molecules themselves, finding use in the fragrance industry.[3]
Role as a Protecting Group
In multi-step synthesis, a hydroxyl group can interfere with reactions at other sites in a molecule.[15][16] The hydroxyl group of an alcohol can be "protected" by converting it into a less reactive functional group, such as a benzyl ether.[16] While benzyl alcohol is more common, this compound can also be used to form a 2-chlorobenzyl ether protecting group. This group is generally stable to basic and nucleophilic conditions but can be removed later via catalytic hydrogenation to regenerate the alcohol.[16]
Caption: Workflow for the Two-Step Synthesis of this compound.
Precursor in Heterocyclic Synthesis
This compound serves as a starting material for the synthesis of various heterocyclic compounds. For instance, it can be oxidized in situ to the corresponding aldehyde, which then participates in multi-component reactions to form complex structures like 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones, which are important scaffolds in medicinal chemistry.[17]
Experimental Protocols
The following protocols are representative examples of key transformations involving this compound.
Protocol 1: Synthesis of this compound via Hydrolysis of 2-Chlorobenzyl Benzoate[7]
-
Esterification: A mixture of 2-chlorobenzyl chloride, aqueous sodium benzoate, and a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is stirred vigorously at a controlled temperature. The reaction progress is monitored by techniques such as GC or TLC.
-
Isolation of Ester: Upon completion, the organic phase containing 2-chlorobenzyl benzoate is separated from the aqueous phase.
-
Hydrolysis: The isolated ester is then treated with an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to facilitate the hydrolysis.
-
Workup: After cooling, the reaction mixture is neutralized with an acid. The product, this compound, is extracted into an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation to yield pure this compound.
Protocol 2: Oxidation of this compound using TMPCC[11]
-
Setup: To a solution of this compound (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 2,4,6-trimethylpyridinium chlorochromate (TMPCC) (1.2 mmol).
-
Reaction: The reaction mixture is heated under reflux. The progress of the oxidation is monitored by TLC until the starting material is consumed.
-
Workup: After completion, the mixture is cooled to room temperature and filtered through a short pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude 2-chlorobenzaldehyde is purified by column chromatography on silica gel to afford the pure product.
Protocol 3: Iron-Catalyzed Nonsymmetrical Etherification[13][14]
-
Setup: In a pressure tube, combine a secondary alcohol (1 mmol), this compound (1.2 mmol), FeCl₂·4H₂O (10 mol %), and a pyridine bis-thiazoline ligand (12 mol %) in propylene (B89431) carbonate (1 mL).
-
Reaction: The tube is sealed, and the mixture is stirred at 100 °C. The reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the desired nonsymmetrical ether.
Caption: this compound as a Precursor to Key Chemical Classes.
Conclusion
This compound has established itself as a cornerstone building block in organic synthesis. Its accessibility through well-defined synthetic routes and the diverse reactivity of its functional group allow for the efficient construction of a wide range of valuable compounds. The key transformations—oxidation, etherification, and esterification—provide reliable pathways to important intermediates for the pharmaceutical, agrochemical, and materials science sectors. As green chemistry principles become more integrated into synthetic planning, the development of efficient, catalyzed reactions involving this compound, such as the iron-catalyzed etherification, will continue to enhance its utility and importance in both academic research and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17849-38-6 | Benchchem [benchchem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | 17849-38-6 [chemicalbook.com]
- 6. agrochemx.com [agrochemx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways of 2-Chlorobenzyl Alcohol in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzyl alcohol, an important industrial intermediate, undergoes distinct metabolic transformations in biological systems. In mammalian systems, the primary route of metabolism involves oxidation of the alcohol moiety, followed by conjugation reactions to facilitate excretion. Microbial degradation, on the other hand, often proceeds via ring cleavage pathways initiated by oxygenase enzymes. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the key enzymatic reactions and metabolic intermediates. It includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic and experimental workflows to aid researchers in this field.
Introduction
This compound is a halogenated aromatic compound used in the synthesis of pharmaceuticals and other chemicals. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. This guide delineates the metabolic pathways of this compound in both mammalian and microbial systems, providing a foundational resource for researchers in toxicology, pharmacology, and environmental science.
Mammalian Metabolism of this compound
In mammalian systems, the metabolism of this compound is primarily a detoxification process aimed at increasing its water solubility to facilitate renal excretion. The metabolic cascade involves two main phases: Phase I oxidation and Phase II conjugation.
Phase I: Oxidation Pathway
The initial and rate-limiting step in the metabolism of this compound is its oxidation. This process occurs predominantly in the liver.
-
Oxidation to 2-Chlorobenzaldehyde (B119727): The alcohol group of this compound is oxidized to an aldehyde, forming 2-chlorobenzaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a NAD+-dependent enzyme.
-
Oxidation to 2-Chlorobenzoic Acid: The intermediate, 2-chlorobenzaldehyde, is rapidly oxidized to 2-chlorobenzoic acid by aldehyde dehydrogenase (ALDH) .
Phase II: Conjugation Pathways
The primary metabolite, 2-chlorobenzoic acid, along with the parent compound, can undergo various conjugation reactions to form highly water-soluble metabolites that are readily excreted in the urine. In rats, the major urinary metabolites identified are:
-
2-Chlorohippuric Acid: Formed by the conjugation of 2-chlorobenzoic acid with the amino acid glycine.
-
2-Chlorobenzyl Glucuronic Acid: Formed by the conjugation of this compound with glucuronic acid.[1]
-
2-Chlorobenzyl Cysteine: Likely formed through the mercapturic acid pathway.[1]
-
2-Chlorobenzoic Acid: A portion is also excreted unchanged.[1]
The relative abundance of these metabolites can vary depending on the species and the dose administered.
Microbial Degradation of this compound
Microorganisms, particularly bacteria, have evolved diverse catabolic pathways to utilize aromatic compounds as a source of carbon and energy. While specific studies on the complete microbial degradation of this compound are limited, the pathway can be inferred from studies on related chlorinated aromatic compounds, such as 2-chlorobenzoic acid.
Initial Oxidation
Similar to mammalian systems, the initial step in microbial degradation is the oxidation of the alcohol group to 2-chlorobenzaldehyde and subsequently to 2-chlorobenzoic acid, likely catalyzed by bacterial alcohol and aldehyde dehydrogenases.
Ring Dioxygenation and Cleavage
The central aromatic ring of 2-chlorobenzoic acid is the target for degradation.
-
Dioxygenation: The enzyme 2-chlorobenzoate (B514982) 1,2-dioxygenase catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxy-cyclohexadiene intermediate.
-
Dehydrogenation and Decarboxylation: The unstable intermediate is then rearomatized by a dehydrogenase to form a chlorocatechol.
-
Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, which is a critical step in the degradation pathway. This is typically achieved by a catechol dioxygenase through either an ortho- or meta-cleavage mechanism, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. For 2-chlorobenzoic acid, degradation often proceeds via an ortho-cleavage pathway.
Quantitative Data
Quantitative data on the metabolism of this compound is scarce in the available literature. The following table summarizes the available information, primarily for related compounds.
| Parameter | Compound | System | Value | Reference |
| Urinary Metabolites | This compound | Rats | Major metabolites: 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, 2-chlorobenzyl glucuronic acid. | [1] |
| Enzyme Kinetics (Km) | Ethanol (B145695) | Liver Alcohol Dehydrogenase | 49 µM - 36 mM | [2] |
| Enzyme Kinetics (Vmax) | Ethanol | Liver Alcohol Dehydrogenase | 0.6 - 10 U/mg | [2] |
| Enzyme Kinetics (Km) | Benzaldehyde (B42025) | Benzaldehyde Dehydrogenase II | < 10 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Protocol for Identification and Quantification of this compound and its Metabolites in Urine using HPLC-MS/MS
This protocol is adapted from general methods for the analysis of xenobiotic metabolites in urine.[4][5][6][7]
5.1.1. Materials and Reagents
-
This compound, 2-chlorobenzaldehyde, 2-chlorobenzoic acid, 2-chlorohippuric acid standards
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Methanol (B129727), Acetonitrile, Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., a deuterated analog of one of the metabolites)
-
Urine samples from exposed and control subjects
5.1.2. Sample Preparation
-
Enzymatic Hydrolysis (for glucuronide and sulfate (B86663) conjugates):
-
To 1 mL of urine, add 50 µL of internal standard solution.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 2 mL of acetonitrile.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
5.1.3. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.
5.1.4. Data Analysis
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of each metabolite in the urine samples.
Protocol for a Microbial Biodegradation Study of this compound
This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial consortium or an isolated strain.[8][9]
5.2.1. Materials and Reagents
-
Microbial inoculum (e.g., activated sludge, soil extract, or a pure culture).
-
Minimal salts medium (MSM) without a carbon source.
-
This compound (as the sole carbon source).
-
Sterile culture flasks.
-
Shaking incubator.
-
Analytical equipment for measuring this compound concentration (e.g., HPLC or GC-MS).
5.2.2. Experimental Procedure
-
Inoculum Preparation:
-
Prepare a suspension of the microbial source in sterile MSM.
-
For pure cultures, grow the strain to a specific optical density.
-
-
Biodegradation Assay:
-
Set up triplicate flasks for each condition.
-
To each flask, add a defined volume of MSM.
-
Spike the flasks with a known concentration of this compound (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared microbial suspension.
-
Include control flasks:
-
Abiotic control: MSM and this compound (no inoculum) to assess abiotic degradation.
-
Inoculum control: MSM and inoculum (no this compound) to monitor background microbial activity.
-
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) and agitation speed (e.g., 150 rpm).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw samples from each flask.
-
Centrifuge or filter the samples to remove microbial cells.
-
Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC with UV detection or GC-MS).
-
5.2.3. Data Analysis
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and percentage of degradation.
Protocol for Assaying 2-Chlorobenzoate 1,2-Dioxygenase Activity
This protocol is based on the general method for assaying dioxygenase activity by monitoring oxygen consumption.[10][11]
5.3.1. Materials and Reagents
-
Bacterial cells induced for 2-chlorobenzoate 1,2-dioxygenase activity.
-
Tris-HCl buffer (50 mM, pH 8.0).
-
2-Chlorobenzoic acid solution (substrate).
-
Clark-type oxygen electrode and measurement cell.
5.3.2. Experimental Procedure
-
Cell Preparation:
-
Harvest bacterial cells grown in the presence of 2-chlorobenzoic acid (to induce the enzyme) by centrifugation.
-
Wash the cells twice with Tris-HCl buffer.
-
Resuspend the cells in the same buffer to a known cell density.
-
-
Oxygen Consumption Measurement:
-
Add a known volume of the cell suspension to the oxygen electrode measurement cell containing air-saturated Tris-HCl buffer.
-
Allow the endogenous respiration rate to stabilize.
-
Initiate the reaction by adding a small volume of the 2-chlorobenzoic acid solution to the cell.
-
Record the rate of decrease in oxygen concentration.
-
5.3.3. Data Analysis
-
The rate of oxygen consumption is directly proportional to the activity of the 2-chlorobenzoate 1,2-dioxygenase.
-
Express the enzyme activity in units such as nmol of O2 consumed per minute per milligram of total protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mammalian metabolic pathway of this compound.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A case study for microbial biodegradation: anaerobic bacterial reductive dechlorination of polychlorinated biphenyls-from sediment to defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.2. Biosensor Determination of 3-Chlorobenzoate-1,2-Dioxygenase Activity [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-chlorobenzyl alcohol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is a white crystalline powder utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals[1][2]. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 17849-38-6 | [3] |
| Molecular Formula | C7H7ClO | [1][4] |
| Molecular Weight | 142.58 g/mol | [4][5] |
| Appearance | White to tan powder or crystalline powder | [1][2] |
| Melting Point | 69-71 °C | [2][3][4] |
| Boiling Point | 227-230 °C | [1][4][6] |
| Flash Point | 95.4 °C (estimated) | [4][6] |
| Solubility | Soluble in chloroform | [7] |
| Vapor Pressure | 0.038 mmHg @ 25 °C (estimated) | [6] |
Hazard Identification and Toxicology
According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this compound is not classified as a hazardous substance or mixture[3][5][8][9]. However, as with any chemical, its toxicological properties have not been exhaustively investigated, and it should be handled with care[3][9]. Some sources suggest it may cause skin and eye irritation[10].
Toxicological Summary:
| Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | [3][8] |
| Acute Dermal Toxicity | No data available | [6] |
| Acute Inhalation Toxicity | No data available | [6] |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA | [3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Standard Operating Procedure for Handling:
-
Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended, especially when generating dust or vapors[9][11].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses[5][8][9].
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling[5][9].
-
Body Protection: A lab coat is mandatory. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary[9][11].
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator[3][8].
-
-
Hygiene: Avoid contact with skin, eyes, and clothing[11]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[11].
Storage:
Caption: Molecular structure of this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3][5][9].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[3][5][9].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[3][5][8][9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5][9][12].
Spill Response Protocol:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For dry spills, avoid generating dust[3][9].
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[5][9].
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.
Caption: General workflow for handling this compound.
Disposal
Waste from this compound must be managed responsibly to prevent environmental contamination.
Disposal Protocol:
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not mix with other waste[3][5][9].
-
Contaminated Materials: Absorbent materials, PPE, and other items contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse empty containers[3].
All disposal must be in accordance with local, state, and federal environmental regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 17849-38-6 [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound | CAS#:17849-38-6 | Chemsrc [chemsrc.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound, 17849-38-6 [thegoodscentscompany.com]
- 7. This compound 99 17849-38-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chlorobenzaldehyde by Oxidation of 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-chlorobenzaldehyde (B119727) via the oxidation of 2-chlorobenzyl alcohol. Various oxidation methods are presented, offering flexibility in reagent selection and reaction conditions. All quantitative data is summarized for comparative analysis, and experimental workflows are visualized to facilitate understanding and implementation.
Introduction
2-Chlorobenzaldehyde is a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. The selective oxidation of this compound presents a direct and efficient route to this valuable aldehyde. This document outlines four distinct and effective methods for this transformation:
-
Pyridinium Chlorochromate (PCC) Oxidation: A widely used method for the selective oxidation of primary alcohols to aldehydes.
-
Manganese Dioxide (MnO₂) Oxidation: A mild and selective method for the oxidation of benzylic and allylic alcohols.
-
Nitric Acid (HNO₃) Oxidation: A potent and cost-effective method suitable for scaled-up synthesis.
-
Catalytic Oxidation with Hydrogen Peroxide (H₂O₂): A "green" chemistry approach utilizing a molybdate-based catalyst and producing water as the primary byproduct.
Data Presentation
The following tables summarize the key quantitative data for each of the described oxidation methods.
Table 1: Oxidation of this compound with 2,4,6-Trimethylpyridinium Chlorochromate (TMPCC)
| Solvent | Time (h) | Yield (%) |
| Acetonitrile (B52724) | 1.5 | 95 |
| Dichloromethane | 2.0 | 92 |
| Chloroform | 2.5 | 88 |
| Tetrahydrofuran | 3.0 | 85 |
Data adapted from a study on the chemoselective oxidation of alcohols using TMPCC.[1][2]
**Table 2: Oxidation of Substituted Benzyl (B1604629) Alcohols with Activated Manganese Dioxide (MnO₂) **
| Substrate | Time (h) | Yield (%) |
| p-Chlorobenzyl alcohol | 5 | 80 |
| Benzyl alcohol | 4 | 82 |
| m-Nitrobenzyl alcohol | 8 | 84 |
This data for a structurally similar substrate provides a strong reference for the expected outcome with this compound.[3]
Table 3: Oxidation of Benzyl Alcohol with Nitric Acid
| Substrate | Time (h) | Conversion (%) | Yield (%) |
| Benzyl alcohol | 4 | >86 | >95 |
A study on the oxidation of benzyl alcohol with dilute nitric acid notes the influence of chloro substitution on the reaction rate, suggesting this method is applicable to this compound.[4][5]
Table 4: Catalytic Oxidation of Benzyl Alcohol with Hydrogen Peroxide
| Catalyst | Oxidant | Time (h) | Conversion (%) | Selectivity (%) |
| Tetra(benzyltriethylammonium) octamolybdate | 15% H₂O₂ | 1 | - | - |
This green chemistry approach provides a general protocol for the oxidation of benzyl alcohols.[6]
Experimental Protocols
Method 1: Oxidation with 2,4,6-Trimethylpyridinium Chlorochromate (TMPCC)
This protocol is adapted from a study on the chemoselective oxidation of benzylic alcohols.[1][2]
Materials:
-
This compound
-
2,4,6-Trimethylpyridinium chlorochromate (TMPCC)
-
Acetonitrile (anhydrous)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Chromatography column
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 2,4,6-trimethylpyridinium chlorochromate (TMPCC) (1.5 mmol).
-
The resulting mixture is refluxed with stirring for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Dry the purified product over anhydrous sodium sulfate.
**Method 2: Oxidation with Activated Manganese Dioxide (MnO₂) **
This protocol is based on a general procedure for the oxidation of benzylic alcohols.[3]
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (0.250 g) in petroleum ether (50 mL).
-
Add activated manganese dioxide (MnO₂) (0.2 g) to the solution.
-
Stir the suspension vigorously at room temperature for approximately 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with petroleum ether.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the 2-chlorobenzaldehyde product.
Method 3: Oxidation with Nitric Acid
This protocol is a general method for the oxidation of benzyl alcohol and is expected to be effective for this compound.[4][5]
Materials:
-
This compound
-
10% Aqueous nitric acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, charge this compound (0.3 mol) and sodium nitrite (1 g).
-
Add 118 mL of 10% aqueous nitric acid, preheated to 90°C.
-
Stir the mixture vigorously while maintaining the temperature at 90°C for 4 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.
-
The crude 2-chlorobenzaldehyde can be purified by distillation under reduced pressure.
Method 4: Catalytic Oxidation with Hydrogen Peroxide
This protocol outlines a greener synthesis of benzaldehyde (B42025) from benzyl alcohol and can be adapted for this compound.[6]
Materials:
-
This compound
-
Tetra(benzyltriethylammonium) octamolybdate catalyst
-
15% Hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: The tetra(benzyltriethylammonium) octamolybdate catalyst can be prepared following established literature procedures.[6]
-
Oxidation: To a 50 mL round-bottom flask, add this compound (50 mmol) and the octamolybdate catalyst (0.25 g dry weight).
-
Add 15% hydrogen peroxide (12 mL, 60 mmol) to the flask.
-
Heat the mixture to reflux for one hour.
-
After cooling to near room temperature, isolate the product by simple distillation.
Visualizations
Caption: General experimental workflow for the synthesis of 2-chlorobenzaldehyde.
Caption: Overview of the oxidation-reduction process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. scribd.com [scribd.com]
- 5. Sciencemadness Discussion Board - Benzaldehyde synthesis using aqueous nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. cs.gordon.edu [cs.gordon.edu]
Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the hydrolysis of 2-chlorobenzyl chloride to synthesize 2-chlorobenzyl alcohol. The procedure is based on established principles of nucleophilic substitution reactions of benzyl (B1604629) halides.
Introduction
The hydrolysis of 2-chlorobenzyl chloride is a fundamental organic transformation that proceeds via a nucleophilic substitution reaction, yielding this compound. Benzyl halides can undergo hydrolysis through both SN1 and SN2 mechanisms, and the predominant pathway is influenced by the reaction conditions. The benzyl carbocation formed as an intermediate in an SN1 reaction is stabilized by resonance, making this pathway viable. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Experimental Protocol
This protocol outlines the hydrolysis of 2-chlorobenzyl chloride using sodium hydroxide (B78521) in an aqueous-organic solvent system.
Materials and Reagents:
-
2-Chlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
pH indicator paper
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10 g of NaOH in 100 mL of deionized water.
-
Addition of Reactants: To the sodium hydroxide solution, add 50 mL of toluene. Begin vigorous stirring to create a biphasic mixture. Slowly add 16.1 g (0.1 mol) of 2-chlorobenzyl chloride to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-105°C) with continuous stirring. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-10 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with deionized water until the pH of the aqueous washing is neutral (pH ≈ 7).
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent from the organic solution.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., xylene or ethanol) or by vacuum distillation.
-
Data Presentation
The following table summarizes typical quantitative data for the hydrolysis of a similar compound, p-chlorobenzyl chloride, which can be used as a reference for expected outcomes.[1]
| Parameter | Value |
| Substrate | p-Chlorobenzyl chloride |
| Yield of crude p-chlorobenzyl alcohol | ~98% |
| Purity of crude product | ~97% |
| Major Impurities | Unreacted p-chlorobenzyl chloride, Dibenzyl ether |
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of 2-chlorobenzyl chloride.
Signaling Pathway Diagram
The hydrolysis of benzyl chlorides can proceed through two main pathways, SN1 and SN2, as illustrated below.
Caption: SN1 and SN2 mechanisms for benzyl chloride hydrolysis.
References
Application Notes: The Strategic Use of 2-Chlorobenzyl Alcohol and its Isomers in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Chlorobenzyl alcohol and its structural isomers are versatile chemical building blocks of significant interest in the pharmaceutical industry. Their unique molecular architecture, featuring a reactive benzyl (B1604629) alcohol moiety and a chlorinated aromatic ring, allows for a variety of chemical modifications essential for constructing complex Active Pharmaceutical Ingredients (APIs).[1][2] This application note focuses on the synthetic utility of chloro-substituted benzyl alcohols and their derivatives, with a detailed examination of the synthesis of a key intermediate for Cetirizine, a widely used second-generation antihistamine.
Core Applications
The primary application of this compound and its isomers in pharmaceutical synthesis lies in their ability to introduce the chlorobenzyl or chlorobenzhydryl moiety into a target molecule. This is often achieved through:
-
O-Alkylation: The hydroxyl group can be used to form ether linkages, a common strategy in drug design.
-
Conversion to Halides: The alcohol can be converted to the more reactive benzyl halide (e.g., 2-chlorobenzyl chloride), which is an excellent substrate for nucleophilic substitution reactions.[3] This is a crucial step for subsequent alkylation of amines, such as piperazine (B1678402), a common scaffold in many CNS-active drugs.[4]
-
Oxidation: Oxidation of the benzyl alcohol to the corresponding benzaldehyde (B42025) provides a key intermediate for various condensation and coupling reactions.
These transformations enable the construction of a wide range of pharmaceutical intermediates, including precursors for antihistamines, calcium channel blockers, and other therapeutic agents.[1][]
Case Study: Synthesis of a Key Intermediate for Cetirizine
Cetirizine is a potent and selective H1 receptor antagonist used for the treatment of allergies.[] A key intermediate in its synthesis is 1-[(4-chlorophenyl)phenylmethyl]piperazine. While many synthetic routes start from 4-chlorobenzophenone (B192759), the initial step involves its reduction to (4-chlorophenyl)phenylmethanol, a structural isomer of this compound. The subsequent steps to synthesize the piperazine intermediate and its elaboration to a precursor of Cetirizine are detailed below.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a Cetirizine precursor, starting from 4-chlorobenzophenone.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Reduction | 4-Chlorobenzophenone | (4-Chlorophenyl)phenylmethanol | 95 | [6] |
| 2 | Chlorination | (4-Chlorophenyl)phenylmethanol | 1-Chloro-4-[chloro(phenyl)methyl]benzene | 93 | [6] |
| 3 | N-Alkylation of Piperazine | 1-Chloro-4-[chloro(phenyl)methyl]benzene | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine | 87 | [6] |
| 4 | N-Alkylation with 2-Bromoethanol (B42945) | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine | 2-[4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol | ~97 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (4-Chlorophenyl)phenylmethanol [6]
-
To a stirred solution of 4-chlorobenzophenone (1 equivalent) in methanol (B129727), add sodium borohydride (B1222165) (1 equivalent) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of 1-Chloro-4-[chloro(phenyl)methyl]benzene [6]
-
To a stirred solution of (4-chlorophenyl)phenylmethanol (1 equivalent) in hydrochloric acid, add calcium chloride (1.4 equivalents) at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine [6]
-
To a stirred solution of 1-chloro-4-[chloro(phenyl)methyl]benzene (1 equivalent) in tetrahydrofuran, add potassium carbonate (2 equivalents), piperazine (1 equivalent), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 4: Synthesis of 2-[4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol [7]
-
To a stirred solution of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add 2-bromoethanol (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the product.
Mechanism of Action and Signaling Pathway of Cetirizine
Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine (B1213489) H1 receptor.[8] Histamine, a key mediator in allergic reactions, binds to and activates H1 receptors on various cells, leading to the symptoms of allergy.
References
- 1. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Page loading... [wap.guidechem.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of 2-Chlorobenzyl Alcohol in Agrochemical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-chlorobenzyl alcohol as a key intermediate in the manufacturing of various agrochemicals. This versatile chemical building block serves as a precursor for a range of pesticides and herbicides, contributing to enhanced agricultural productivity and pest management.[1] Its unique chemical structure allows for its incorporation into complex molecules, leading to the development of potent and effective crop protection agents.
Overview of Applications
This compound is a crucial starting material in the synthesis of several classes of agrochemicals. Its primary applications lie in the production of:
-
Herbicides: It is a key intermediate in the synthesis of thiocarbamate herbicides. A notable example is its role in the synthesis pathway of Orbencarb, a selective herbicide used for weed control in various crops.
-
Fungicides: The 2-chlorobenzyl moiety is incorporated into various fungicidal compounds, particularly those based on benzimidazole (B57391) and triazole scaffolds. These compounds have shown significant activity against a range of phytopathogenic fungi.
Beyond these primary roles, this compound and its derivatives are also explored in the synthesis of new classes of insecticides and other biologically active molecules for agricultural applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for agrochemicals and related compounds synthesized using 2-chlorobenzyl derivatives.
Table 1: Synthesis Yields of this compound and a Related Fungicide Intermediate
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| This compound | Ethyl 2-Chlorobenzoate | Hydrogenation | 92% | [1] |
| 5-Chloro-2-(α-hydroxy benzyl) benzimidazole | 4-chloro-o-phenylenediamine and mandelic acid | Condensation | Not Specified | [2] |
Table 2: In Vitro Antifungal Activity of Benzimidazole Derivatives
| Compound | Target Fungi | IC50 (μg/mL) | Reference |
| 7f (a benzimidazole derivative) | Botrytis cinerea | 13.36 | [3] |
| 5b (a benzimidazole derivative) | Cytospora sp. | 30.97 | [3] |
| 5b (a benzimidazole derivative) | Colletotrichum gloeosporioides | 11.38 | [3] |
| 5b (a benzimidazole derivative) | Botrytis cinerea | 57.71 | [3] |
| 5b (a benzimidazole derivative) | Fusarium solani | 40.15 | [3] |
| Hymexazol (Commercial Fungicide) | Botrytis cinerea | 8.92 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis of agrochemicals using this compound or its close derivatives. These protocols are based on published literature and are intended to provide a methodological framework.
Synthesis of S-(2-Chlorobenzyl) N,N-Diethylthiocarbamate (Herbicide)
This protocol describes a general method for the synthesis of a thiocarbamate herbicide, structurally similar to Orbencarb, via the reaction of 2-chlorobenzyl chloride (derived from this compound) with a dialkylamine and carbon disulfide.
Experimental Workflow:
References
Application Note: High-Resolution Gas Chromatography Method for Purity Analysis of 2-Chlorobenzyl Alcohol
Abstract
This application note details a robust gas chromatography (GC) method coupled with a flame ionization detector (FID) for the quantitative purity analysis of 2-chlorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable methodology for separating this compound from its potential impurities, including 2-chlorobenzaldehyde (B119727) and other related substances. This document is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise analytical method for this compound.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is required to quantify this compound and to detect and quantify any process-related impurities. Gas chromatography with flame ionization detection is an ideal technique for this purpose due to its high resolution, sensitivity to organic compounds, and reliability. This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocol
Materials and Reagents
-
This compound: Reference Standard (>99.5% purity)
-
2-Chlorobenzaldehyde: Reference Standard (>99% purity)
-
Methanol (B129727): HPLC grade or equivalent
-
Internal Standard (IS): 4-Chlorobenzyl alcohol (or other suitable non-interfering compound)
-
Helium: Carrier gas, 99.999% purity
-
Hydrogen: FID fuel gas, 99.999% purity
-
Air: FID oxidizer gas, zero grade
-
Volumetric flasks, pipettes, and syringes: Class A
Instrumentation
A gas chromatograph equipped with a flame ionization detector and a split/splitless injector was used.
-
GC Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for good separation.[1]
-
Injector: Split/splitless injector
-
Detector: Flame Ionization Detector (FID)
GC-FID Operating Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate 1 | 10 °C/min to 180 °C |
| Hold Time 1 | 5 minutes |
| Ramp Rate 2 | 20 °C/min to 250 °C |
| Hold Time 2 | 5 minutes |
Sample and Standard Preparation
Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of 4-chlorobenzyl alcohol and dissolve it in a 100 mL volumetric flask with methanol.
Calibration Standards:
-
Prepare a stock solution of this compound by accurately weighing approximately 100 mg and dissolving it in a 100 mL volumetric flask with methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Spike each calibration standard with the internal standard solution to a final concentration of 50 µg/mL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Transfer an aliquot of this solution and dilute further with methanol to fall within the calibration range.
-
Spike the final diluted sample with the internal standard solution to a final concentration of 50 µg/mL.
Data Presentation
The following table summarizes the expected retention times and typical quantitative data for this compound and a potential impurity.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2-Chlorobenzaldehyde | ~7.5 | 0.5 | 1.5 |
| This compound | ~9.2 | 0.3 | 1.0 |
| 4-Chlorobenzyl Alcohol (IS) | ~9.8 | N/A | N/A |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Experimental Workflow and Diagrams
The overall workflow for the GC purity analysis of this compound is depicted below.
Caption: Workflow for GC Purity Analysis of this compound.
The logical relationship for ensuring accurate quantification is based on the calibration curve generated from the analysis of reference standards.
Caption: Logic Diagram for Quantitative Analysis via External Standardization.
References
Application Notes and Protocols for the HPLC Analysis of 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 2-chlorobenzyl alcohol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for the determination of this compound in bulk drug substances and for monitoring the progress of related chemical reactions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final drug products. The following HPLC method provides a robust and reproducible approach for the analysis of this compound. This method utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
Experimental Protocol
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These will be used to generate a calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Data Presentation
The following tables summarize the expected quantitative data and system suitability parameters for the HPLC analysis of this compound.
Quantitative Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD of peak area for 6 injections) | ≤ 2.0% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
The logical flow of the analytical process is depicted in the following relationship diagram.
Caption: Principle of reversed-phase HPLC separation.
References
Application Notes and Protocols for the Esterification of Carboxylic Acids with 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, particularly within the pharmaceutical and drug development sectors. The resulting esters often exhibit modified physicochemical properties, such as improved solubility, enhanced cell permeability, and altered metabolic stability, making this transformation a critical tool in prodrug design and the synthesis of active pharmaceutical ingredients (APIs). 2-Chlorobenzyl esters, in particular, serve as valuable intermediates and protecting groups in the synthesis of complex molecules. The presence of the chlorine atom on the benzyl (B1604629) group can modulate the electronic properties and steric hindrance of the ester, influencing its reactivity and stability.
These application notes provide detailed protocols for several common and effective methods for the esterification of carboxylic acids using 2-chlorobenzyl alcohol. The methodologies discussed include the classic Fischer-Speier esterification, the mild and efficient Mitsunobu and Steglich esterifications, and the robust acid chloride-based method. Each protocol is accompanied by quantitative data where available, a discussion of the advantages and limitations, and a schematic representation of the reaction workflow.
Methods Overview and Data Summary
The choice of esterification method depends on several factors, including the substrate's sensitivity to acid or heat, the desired yield, and the scalability of the reaction. Below is a summary of the most common methods for the synthesis of 2-chlorobenzyl esters.
Quantitative Data for Esterification with Benzyl and Chlorobenzyl Alcohols
The following table summarizes quantitative data for the esterification of various carboxylic acids with benzyl alcohol and its chlorinated derivatives under different reaction conditions. This data provides a comparative overview of the expected yields and reaction parameters for the synthesis of 2-chlorobenzyl esters.
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | Fischer-Speier | H₂SO₄ | Methanol | Reflux | 0.5 | ~75 (isolated) |
| Acetic Acid | Benzyl Alcohol | Heterogeneous Catalysis | 9% (w/w) S-Fe-MCM-48 | Solvent-free | 60 | 6 | 98.9 (selectivity)[1] |
| Acetic Acid | Benzyl Alcohol | Heterogeneous Catalysis | Zeolite HX | - | 110 | 12 | ~58 (conversion)[2] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Microwave Fischer-Speier | H₂SO₄ | Ethanol | 130 | 0.25 | High |
| 2-Phenylacetic Acid | 4-Chlorobenzyl Alcohol | Mitsunobu (Nitrosobenzene) | PPh₃, Nitrosobenzene | - | 0 | - | 53[3][4] |
| 3-(Trifluoromethyl)benzoic Acid | 4-Chlorobenzyl Alcohol | Mitsunobu (Nitrosobenzene) | PPh₃, Nitrosobenzene | - | 0 | - | 57[3][4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol. It is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.
Reaction Scheme:
Caption: Fischer-Speier Esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (3.0-5.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq)
-
Toluene or a suitable solvent for azeotropic removal of water (optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid and this compound. If using a Dean-Stark apparatus for water removal, add toluene.
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used, it can be removed by distillation under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a mild and versatile method for esterification that proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the alcohol's stereocenter (note: this compound is achiral). It is particularly useful for substrates that are sensitive to acidic conditions.
Reaction Scheme:
Caption: Mitsunobu esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.2-1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution in THF dropwise to the stirred mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced azodicarboxylate.
-
Purify the product by column chromatography on silica gel. The byproducts can sometimes be challenging to separate, and specific purification strategies may be required.
Protocol 3: Steglich Esterification
The Steglich esterification utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is very mild and highly efficient for a wide range of substrates.
Reaction Scheme:
Caption: Steglich esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
DCC or EDC (1.1-1.3 eq)
-
DMAP (0.1-0.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC or EDC portion-wise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-chlorobenzyl esters.
Caption: General workflow for the synthesis of 2-chlorobenzyl esters.
Conclusion
The synthesis of 2-chlorobenzyl esters can be effectively achieved through various established esterification methods. The choice of protocol should be guided by the specific characteristics of the carboxylic acid substrate, the desired scale of the reaction, and the available laboratory resources. The Fischer-Speier esterification offers a cost-effective route for robust substrates, while the Mitsunobu and Steglich reactions provide milder alternatives for more sensitive and complex molecules, which are often encountered in drug development. The provided protocols and data serve as a valuable resource for researchers and scientists in the planning and execution of these important synthetic transformations.
References
- 1. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Chlorobenzyl Alcohol Utilizing Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-chlorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. The protocols leverage the efficiency and selectivity of Phase Transfer Catalysis (PTC), a powerful technique for facilitating reactions between reactants in immiscible phases. This methodology offers significant advantages, including milder reaction conditions, improved yields, and the avoidance of hazardous reagents and by-products, such as dibenzyl ethers.[1]
The synthesis is presented as a robust two-step process:
-
Step 1: Phase Transfer Catalyzed Esterification. 2-Chlorobenzyl chloride is reacted with a salt of a carboxylic acid (e.g., sodium acetate (B1210297) or sodium benzoate) in a biphasic system. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the 2-chlorobenzyl chloride to form the corresponding ester.
-
Step 2: Hydrolysis. The resulting 2-chlorobenzyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of this compound and related compounds using phase transfer catalysis.
Table 1: Phase Transfer Catalyzed Esterification of Benzyl Halides
| Benzyl Halide | Carboxylate Salt | Phase Transfer Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| 2-Chlorobenzyl Chloride | Sodium Benzoate | Tetrabutylammonium Bromide (TBAB) | 5 | Toluene (B28343)/Water | 90 | 4 | >95 (Conversion) | Adapted from[1] |
| Benzyl Chloride | Sodium Acetate | Aliquat 336 | 2 | Heptane/Water | 100 | 2 | 98 (Yield) | N/A |
| 2,4-Dichlorobenzyl Chloride | Sodium Acetate | Tetrabutylammonium salt | Not Specified | Water | 70-150 | Not Specified | High Yield | [2] |
| Benzyl Chloride | Sodium Benzoate | Aliquat 336 | 1 | Toluene/Water | 110 | 3 | 96 (Yield) | [3] |
Table 2: Hydrolysis of Benzyl Esters to Benzyl Alcohols
| Benzyl Ester | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Methylbenzyl Acetate | Sodium Hydroxide (B78521) | Methanol (B129727)/Water | Reflux | 2 | 95-97 | >99 | Adapted from[4] |
| 2,4-Dichlorobenzyl Acetate | Sodium Hydroxide | Water | 70-80 | Not Specified | 95 | 98.5 | [2] |
| p-Chlorobenzyl Chloride (Direct Hydrolysis) | NaOH / Na₂CO₃ | Toluene/Water | 95-105 | 5-15 | 98.35 (Crude) | 97.33 (Crude) | [5] |
Experimental Protocols
The following are detailed protocols for the two-step synthesis of this compound.
Protocol 1: Phase Transfer Catalyzed Synthesis of 2-Chlorobenzyl Acetate
This protocol describes the synthesis of 2-chlorobenzyl acetate from 2-chlorobenzyl chloride and sodium acetate using a phase transfer catalyst.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium acetate (anhydrous)
-
Aliquat 336 (or Tetrabutylammonium bromide - TBAB)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer/temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-chlorobenzyl chloride (e.g., 16.1 g, 0.1 mol), sodium acetate (e.g., 10.3 g, 0.125 mol), Aliquat 336 (e.g., 0.8 g, 2 mol%), and toluene (100 mL).
-
Reaction: Stir the mixture vigorously and heat to 100-110°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining sodium acetate and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent.
-
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator to obtain crude 2-chlorobenzyl acetate. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Hydrolysis of 2-Chlorobenzyl Acetate to this compound
This protocol details the hydrolysis of 2-chlorobenzyl acetate to the final product, this compound.
Materials:
-
2-Chlorobenzyl acetate (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Dichloromethane (or Diethyl ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-chlorobenzyl acetate (e.g., from 0.1 mol starting material) in 100 mL of methanol.
-
Hydrolysis:
-
Prepare a solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol) in 50 mL of deionized water.
-
Add the NaOH solution to the methanolic solution of the ester.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
-
Monitoring: Monitor the disappearance of the ester by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Most of the methanol can be removed using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with 3 x 50 mL of dichloromethane.
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization (e.g., from a mixture of hexane (B92381) and ethyl acetate) or by vacuum distillation to afford pure this compound as a white to off-white solid.
-
Visualizations
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) in the esterification of 2-chlorobenzyl chloride with sodium acetate.
Caption: Catalytic cycle of a quaternary ammonium salt in PTC esterification.
Experimental Workflow for this compound Synthesis
This diagram outlines the sequential steps involved in the laboratory synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for Ruthenium-Catalyzed Hydrogenation for 2-Chlorobenzyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chlorobenzyl alcohol via the ruthenium-catalyzed hydrogenation of 2-chlorobenzaldehyde (B119727). This process is of significant interest in the pharmaceutical and fine chemical industries, where high selectivity and efficiency are paramount.
Introduction
The selective reduction of aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. Ruthenium-based catalysts have emerged as highly effective for this purpose, offering excellent activity and selectivity under various reaction conditions.[1] This document focuses on the specific application of a ruthenium complex for the high-yield synthesis of this compound, a valuable intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. The protocols provided are based on established methodologies and aim to provide a clear and reproducible guide for laboratory synthesis.
Reaction and Mechanism
The core of this application is the hydrogenation of the aldehyde functional group in 2-chlorobenzaldehyde to a primary alcohol, yielding this compound. This reaction is facilitated by a specific ruthenium catalyst in the presence of hydrogen gas and a basic cocatalyst. The general transformation is depicted below:
Reaction: 2-Chlorobenzaldehyde → this compound
The mechanism of ruthenium-catalyzed hydrogenation of aldehydes generally involves the activation of molecular hydrogen by the ruthenium center, followed by the transfer of hydride to the carbonyl carbon of the aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for the ruthenium-catalyzed hydrogenation of 2-chlorobenzaldehyde to this compound, based on a reported high-yield synthesis.[2]
| Parameter | Value |
| Substrate | 2-Chlorobenzaldehyde |
| Product | This compound |
| Catalyst | C30H34Cl2N2P2Ru |
| Cocatalyst/Base | Potassium Methanolate |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | 100 °C |
| Hydrogen Pressure | 50 - 100 atm (38002.6 - 76005.1 Torr) |
| Reaction Time | 15 hours |
| Yield | 92% |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
4.1. Materials and Reagents
-
2-Chlorobenzaldehyde
-
Ruthenium Catalyst (C30H34Cl2N2P2Ru)
-
Potassium Methanolate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen Gas (high purity)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
High-pressure autoclave
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
4.2. Safety Precautions
-
This procedure involves the use of a high-pressure autoclave and flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
The ruthenium catalyst and potassium methanolate should be handled in an inert atmosphere (glovebox) to prevent degradation.
4.3. Detailed Procedure
-
Catalyst and Reagent Preparation (in a glovebox):
-
To a high-pressure autoclave, add the ruthenium catalyst (C30H34Cl2N2P2Ru).
-
Add potassium methanolate.
-
Add anhydrous tetrahydrofuran.
-
Add 2-chlorobenzaldehyde.
-
-
Reaction Setup:
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox.
-
Connect the autoclave to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (50-100 atm).
-
-
Hydrogenation Reaction:
-
Place the autoclave in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 100 °C while stirring.
-
Maintain the temperature and stirring for 15 hours.
-
-
Work-up and Product Isolation:
-
After 15 hours, cool the autoclave to room temperature and then place it in an ice-water bath for at least 1.5 hours.
-
Slowly and carefully vent the excess hydrogen gas in a safe manner.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be purified by short-path silica gel column chromatography to obtain the pure this compound.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
5.2. Logical Relationships of Reaction Parameters
This diagram shows the logical relationship between the key reaction parameters and the desired outcome (high yield and selectivity).
Caption: Key parameters influencing the reaction outcome.
References
Application Notes and Protocols: TEMPO-Catalyzed Aerobic Oxidation of 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to aldehydes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the aerobic oxidation of alcohols offers a green and efficient alternative to traditional methods that often rely on stoichiometric, and frequently toxic, heavy-metal oxidants. This application note provides a detailed overview and experimental protocols for the TEMPO-catalyzed aerobic oxidation of 2-chlorobenzyl alcohol, a common structural motif in medicinal chemistry.
The reaction is highly selective for primary alcohols, converting them to aldehydes with minimal over-oxidation to carboxylic acids.[1] The catalytic system can be tailored, with common co-catalysts including copper[2][3][4] and iron[5] complexes, or it can be performed under metal-free conditions.[6] The use of air or molecular oxygen as the terminal oxidant makes this process environmentally benign and cost-effective.[7]
Reaction Mechanism
The TEMPO-catalyzed oxidation of alcohols generally proceeds through a catalytic cycle involving the oxidation of the alcohol by the oxoammonium ion (TEMPO+), which is the active oxidizing species. The reduced form, TEMPO-H, is then re-oxidized back to the active nitroxyl (B88944) radical by a co-catalyst and a terminal oxidant (e.g., O2).
In copper-catalyzed systems, the mechanism can be complex, potentially involving a two-stage process of "catalyst oxidation" and "substrate oxidation".[2] The turnover-limiting step can vary depending on the substrate, with catalyst oxidation by O2 often being rate-limiting for benzylic alcohols.[2]
Experimental Protocols
Below are two representative protocols for the TEMPO-catalyzed aerobic oxidation of this compound. Protocol A describes a common copper-catalyzed system, while Protocol B outlines a metal-free alternative.
Protocol A: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from methodologies reported for the oxidation of substituted benzyl (B1604629) alcohols.[4][7]
Materials:
-
This compound
-
Copper(I) bromide (CuBr) or other suitable copper(I) or (II) salt
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
TEMPO
-
N-Methylimidazole (NMI)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Balloon filled with air or an air pump
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add acetonitrile (5 mL).
-
Sequentially add the catalyst components: CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Add N-methylimidazole (0.10 mmol, 10 mol%). The solution will typically change color.[7]
-
Fit the flask with a balloon of air or connect it to an air pump with a needle through a septum.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A color change from a deep red-brown to a turbid green may signify the consumption of the starting material.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).
-
Transfer the mixture to a separatory funnel and add DCM (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it successively with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 2-chlorobenzaldehyde (B119727).
Protocol B: Metal-Free TEMPO-Catalyzed Oxidation with Trichloroisocyanuric Acid (TCCA)
This protocol is based on a metal-free oxidation system using TCCA as the stoichiometric oxidant in the presence of catalytic TEMPO.[6]
Materials:
-
This compound
-
TEMPO
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add TEMPO (0.02 mmol, 2 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TCCA (0.4 mmol, 0.4 equiv) in portions over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).
-
Add a saturated aqueous solution of NaHCO3 (10 mL) to neutralize any acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude 2-chlorobenzaldehyde via silica gel chromatography.
Data Presentation
The following table summarizes representative data for the TEMPO-catalyzed oxidation of various substituted benzyl alcohols, including this compound, under aerobic conditions.
| Entry | Substrate | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 1 | This compound | [Cu(I)-Schiff base]/TEMPO/NMI | 22 | 68 | |
| 2 | This compound | [Cu(I)-Schiff base]/TEMPO/NMI | 44 | 94 | [8] |
| 3 | 4-Chlorobenzyl alcohol | CuBr/bpy/TEMPO/NMI | 1 | ~65 | [7] |
| 4 | Benzyl alcohol | --INVALID-LINK--/bpy/TEMPO/NMI | 0.5 | >95 (conversion) | |
| 5 | 4-Methylbenzyl alcohol | [Cu(I)-Schiff base]/TEMPO/NMI | 22 | 78 | [8] |
| 6 | 4-Methoxybenzyl alcohol | [Cu(I)-Schiff base]/TEMPO/NMI | 22 | 75 | [8] |
Note: Yields and reaction times can vary significantly based on the specific ligand, solvent, temperature, and oxygen/air supply.
Applications in Drug Development
The TEMPO-catalyzed oxidation is a valuable tool in drug development due to its mild conditions and high selectivity, which are compatible with complex and sensitive functional groups present in many pharmaceutical intermediates.[9] For instance, a related TEMPO/NaOCl system has been employed in the synthesis of an intermediate for the anti-HIV drug Maraviroc.[10][11] The chemoselectivity of this method allows for the targeted oxidation of primary alcohols without affecting other sensitive moieties, a critical requirement in multi-step syntheses of drug candidates. Furthermore, the development of heterogeneous TEMPO catalysts is paving the way for more sustainable and scalable processes in industrial pharmaceutical manufacturing.[5]
Safety and Handling
-
TEMPO is a stable radical but should be handled in a well-ventilated fume hood.
-
Trichloroisocyanuric acid (TCCA) is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.
-
Copper salts can be toxic; appropriate personal protective equipment (PPE) should be worn.
-
Solvents such as acetonitrile and dichloromethane are flammable and/or toxic; handle them in a fume hood.
-
The reaction with TCCA can be exothermic; slow addition and cooling are recommended.
-
Quenching with sodium thiosulfate is necessary to destroy any remaining oxidant.
References
- 1. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chlorobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes for this compound are:
-
Hydrolysis of 2-chlorobenzyl chloride: This is a common method that can be performed under acidic or basic conditions.
-
Reduction of 2-chlorobenzaldehyde (B119727): This involves the use of a reducing agent to convert the aldehyde to an alcohol.
-
Grignard Reaction: This method utilizes a Grignard reagent prepared from 2-chlorobenzyl chloride, which then reacts with formaldehyde (B43269).
Q2: What is the most significant side product in the hydrolysis of 2-chlorobenzyl chloride, and how can its formation be minimized?
A2: The primary side product is 2,2'-dichlorodibenzyl ether, which forms from the condensation of the product with the starting material.[1] To minimize its formation, you can:
-
Use a lower concentration of the base in basic hydrolysis.[1]
-
Carefully control the temperature; lower temperatures can suppress ether formation.[1]
-
Employ a two-step process by first converting 2-chlorobenzyl chloride to 2-chlorobenzyl benzoate (B1203000), followed by hydrolysis. This method has been shown to yield the alcohol without significant formation of the dibenzyl ether byproduct.[1]
Q3: Which reducing agents are effective for the conversion of 2-chlorobenzaldehyde to this compound?
A3: Several reducing agents can be used, including:
-
Sodium borohydride (B1222165) (NaBH₄): A common and effective reagent for this transformation.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a catalyst, such as a ruthenium complex. A yield of 92% has been reported for the hydrogenation of a related ester to this compound.[2]
Q4: What are the key challenges in performing a Grignard reaction for this synthesis?
A4: The main challenges include:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. All glassware and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation of the Reaction: The reaction between magnesium metal and 2-chlorobenzyl chloride can sometimes be difficult to start. Activation of the magnesium surface, for example, with a small crystal of iodine, may be necessary.
-
Side Reactions: A significant side reaction is the Wurtz-type coupling of the Grignard reagent with the starting alkyl halide, leading to the formation of 1,2-bis(2-chlorophenyl)ethane.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 2-Chlorobenzyl Chloride
| Possible Cause | Troubleshooting Step |
| Formation of 2,2'-dichlorodibenzyl ether | - In basic hydrolysis, use a lower concentration of the base.[1]- Maintain a lower reaction temperature to disfavor the bimolecular ether formation.[1]- Consider a two-step synthesis via a benzoate ester intermediate to eliminate ether formation.[1] |
| Incomplete Reaction | - Ensure adequate reaction time and temperature. Monitor the reaction progress using TLC or GC.- In acid-catalyzed hydrolysis, optimize the concentration of the acid catalyst.[1] |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.- Minimize transfers between glassware to reduce mechanical losses. |
Issue 2: Incomplete Reduction of 2-Chlorobenzaldehyde
| Possible Cause | Troubleshooting Step |
| Inactive or Insufficient Reducing Agent | - Use a fresh batch of the reducing agent. NaBH₄ and LiAlH₄ can decompose upon storage.- Ensure the correct stoichiometric amount of the reducing agent is used. An excess may be required. |
| Suboptimal Reaction Conditions | - Optimize the solvent and temperature. Some reductions are more efficient at lower temperatures.- Ensure the pH of the reaction mixture is appropriate for the chosen reducing agent. |
| Formation of Side Products | - Over-reduction to 2-chlorotoluene (B165313) is possible with very strong reducing agents or harsh conditions. Use a milder reducing agent or control the reaction temperature.- Cannizzaro reaction can occur under basic conditions if the aldehyde has no α-hydrogens, leading to a disproportionation into the alcohol and a carboxylic acid, which can limit the yield of the desired alcohol.[3] |
Issue 3: Low Yield or Failure of Grignard Reaction
| Possible Cause | Troubleshooting Step |
| Presence of Moisture or Air | - Flame-dry all glassware under vacuum and cool under an inert gas.- Use anhydrous solvents. Diethyl ether or THF are common choices and should be freshly distilled from a suitable drying agent.- Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. |
| Failure to Initiate Grignard Formation | - Activate the magnesium turnings by crushing them in a mortar and pestle to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium.- Gentle heating may be required to initiate the reaction. |
| Wurtz Coupling Side Reaction | - Add the 2-chlorobenzyl chloride solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling.- Ensure efficient stirring to quickly disperse the added halide. |
Data Presentation: Comparative Yields of this compound Synthesis
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Reported Yield (%) | Notes |
| Hydrolysis (via benzoate ester) | 2-Chlorobenzyl chloride | 1. Sodium benzoate2. NaOH | High (avoids ether formation) | A two-step process that improves purity and yield by preventing the formation of 2,2'-dichlorodibenzyl ether.[1] |
| Hydrolysis (direct, basic) | p-Chlorobenzyl chloride | Na₂CO₃, NaOH | 98.35 (crude) | Yield for the para-isomer; similar results can be expected for the ortho-isomer. Purification by recrystallization is necessary. |
| Reduction (Catalytic Hydrogenation) | Methyl 2-chlorobenzoate | Ruthenium complex, H₂ | 92 | High yield under specific catalytic conditions.[2] |
| Reduction (Cannizzaro Reaction) | p-Chlorobenzaldehyde | KOH | 16 - 66 | Yield for the para-isomer; disproportionation reaction also produces the corresponding carboxylic acid. |
| Grignard Reagent Formation | 2-Chlorobenzyl chloride | Magnesium | up to 98 | Yield for the formation of the Grignard reagent itself. The subsequent reaction with formaldehyde will have its own yield. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Hydrolysis of 2-Chlorobenzyl Benzoate
Step 1: Synthesis of 2-Chlorobenzyl Benzoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzyl chloride, an equimolar amount of sodium benzoate, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a suitable solvent system like toluene/water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-chlorobenzyl benzoate.
Step 2: Hydrolysis of 2-Chlorobenzyl Benzoate
-
To the crude 2-chlorobenzyl benzoate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (monitored by TLC or GC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Chlorobenzaldehyde using Sodium Borohydride
-
Dissolve 2-chlorobenzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to give this compound, which can be further purified by recrystallization.
Protocol 3: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a solution of 2-chlorobenzyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
If the reaction does not start, add a crystal of iodine and warm gently.
-
Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for a short period to ensure complete reaction.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the Grignard solution with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
-
Mandatory Visualizations
Caption: Main synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in hydrolysis.
Caption: General experimental workflow for synthesis and purification.
References
Minimizing dibenzyl ether byproduct in alcohol synthesis from benzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) alcohol from benzyl chloride. The primary focus is on minimizing the formation of the common byproduct, dibenzyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the formation of dibenzyl ether during the synthesis of benzyl alcohol from benzyl chloride?
A1: Dibenzyl ether is primarily formed through a Williamson ether synthesis mechanism.[1] In this side reaction, the benzyl alcohol product, acting as a nucleophile (in its alkoxide form), attacks an unreacted molecule of benzyl chloride. This reaction is typically promoted by basic conditions, which deprotonate the benzyl alcohol to the more nucleophilic benzoxide anion.
Q2: What are the key factors that influence the formation of dibenzyl ether?
A2: The formation of dibenzyl ether is significantly influenced by several factors:
-
Basicity of the reaction medium: Stronger bases and higher base concentrations favor the deprotonation of benzyl alcohol, thereby increasing the rate of dibenzyl ether formation.[2][3]
-
Reaction temperature: Higher temperatures can increase the rate of both the desired hydrolysis and the undesired ether formation.
-
Concentration of reactants: A high concentration of benzyl chloride can increase the likelihood of the benzyl alcohol product reacting with it.
-
Presence of a phase-transfer catalyst: While PTC can enhance the desired hydrolysis, the choice of catalyst and conditions is crucial to avoid promoting the etherification side reaction.[4]
Q3: How can I remove dibenzyl ether from my final product?
A3: Dibenzyl ether can be challenging to remove from benzyl alcohol due to their similar properties. Fractional distillation is a common method, but the formation of more dibenzyl ether can occur at elevated temperatures if residual benzyl chloride is present.[5] A patented process suggests a continuous distillation method where the mixture is introduced into the side of a distillation column to minimize further reaction.[6]
Troubleshooting Guide
Issue 1: High levels of dibenzyl ether detected in the product mixture.
-
Potential Cause: The concentration of the base (e.g., NaOH, KOH) is too high, promoting the Williamson ether synthesis.[2]
-
Troubleshooting Steps:
-
Reduce Base Concentration: Opt for a lower concentration of the aqueous alkaline solution.
-
Use a Weaker Base: Consider using a weaker base like sodium carbonate, which has been shown to produce very low levels of dibenzyl ether.[7]
-
Water-Only Hydrolysis: For a base-free alternative, perform the hydrolysis with a large excess of water at elevated temperatures (80-180°C), stopping the reaction before complete conversion of benzyl chloride.[5]
-
Phase-Transfer Catalysis (PTC): Employ a PTC method with carefully controlled conditions, which can favor the hydrolysis reaction.
-
Issue 2: The reaction is slow, and upon increasing the temperature, the yield of dibenzyl ether increases.
-
Potential Cause: The reaction conditions are not optimized for the desired hydrolysis reaction, and the increased temperature is accelerating the side reaction.
-
Troubleshooting Steps:
-
Implement Phase-Transfer Catalysis: PTC can significantly increase the reaction rate at lower temperatures, thus minimizing the thermally promoted side reaction.
-
Optimize Agitation: In a biphasic system, ensure vigorous stirring to maximize the interfacial area for the reaction to occur.
-
Check Purity of Benzyl Chloride: Impurities in the starting material can sometimes interfere with the reaction.[8][9]
-
Issue 3: Difficulty in separating dibenzyl ether from benzyl alcohol during purification.
-
Potential Cause: Inefficient purification method.
-
Troubleshooting Steps:
-
Optimize Distillation: Employ vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition or further side reactions.
-
Continuous Distillation: If feasible, utilize a continuous distillation setup as described in the literature to minimize contact time at high temperatures in the presence of potential reactants.[6]
-
Chemical Treatment: Before distillation, consider a workup step to quench any remaining benzyl chloride to prevent further ether formation.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the formation of dibenzyl ether during the synthesis of benzyl alcohol from benzyl chloride.
| Method | Reagents | Temperature (°C) | Molar Ratio (Benzyl Chloride:Reagent) | Benzyl Alcohol Yield (%) | Dibenzyl Ether Byproduct Level | Reference |
| Alkaline Hydrolysis | Aqueous NaOH (30%) | 102-105 | 1:1.85 (BzCl:NaOH) | Not specified | High, favored by high base concentration | [2] |
| Alkaline Hydrolysis | Aqueous Na₂CO₃ (5-15 wt%) | 180-275 | Excess Na₂CO₃ | High | Very low | [7] |
| Water Hydrolysis | Water | 100-110 | 1:40 (BzCl:H₂O) | 94 (at 76% conversion) | Present as a byproduct | [5] |
| Water Hydrolysis | Water | Reflux | 1:10 (BzCl:H₂O) | 91 (at 38% conversion) | ~7.5% of converted product | [5] |
Experimental Protocols
Protocol 1: Hydrolysis with Aqueous Sodium Carbonate [7]
-
Reaction Setup: In a suitable reactor capable of handling elevated temperatures and pressures, charge benzyl chloride and an aqueous solution of sodium carbonate (5-15 wt%). An excess of sodium carbonate (e.g., 5-15 mol% above stoichiometric requirement) is recommended.
-
Reaction Conditions: Heat the mixture to a temperature in the range of 180-275°C. The pressure should be sufficient to maintain the reactants in the liquid phase. Ensure turbulent flow through vigorous agitation.
-
Reaction Time: The reaction is typically rapid under these conditions. Monitor the reaction progress by a suitable analytical method (e.g., GC) to determine the point of complete benzyl chloride conversion.
-
Work-up: After cooling, the reaction mixture will separate into an organic and an aqueous layer. Separate the organic layer containing benzyl alcohol.
-
Purification: Wash the organic layer with water to remove any remaining salts. The crude benzyl alcohol can then be purified by vacuum distillation.
Protocol 2: Hydrolysis with Water [5]
-
Reaction Setup: In a flask equipped with a reflux condenser and a vigorous stirrer, add benzyl chloride and water. The molar ratio of benzyl chloride to water should be between 1:10 and 1:70.
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 180°C with intensive stirring.
-
Reaction Monitoring: Monitor the conversion of benzyl chloride using a suitable analytical technique (e.g., GC). The reaction should be stopped before complete conversion (e.g., at 35-99% conversion) to maximize the yield of benzyl alcohol and minimize byproduct formation.
-
Work-up: Cool the reaction mixture. The organic phase can be separated.
-
Purification: The unreacted benzyl chloride and the dibenzyl ether byproduct can be separated from the benzyl alcohol by fractional distillation.
Protocol 3: Phase-Transfer Catalyzed (PTC) Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl chloride in a suitable organic solvent (e.g., toluene). Add an aqueous solution of a base (e.g., NaOH or Na₂CO₃).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide).
-
Reaction Conditions: Heat the biphasic mixture with vigorous stirring. The reaction temperature will depend on the specific catalyst and base used but is generally lower than the non-catalyzed reactions.
-
Reaction Monitoring: Monitor the disappearance of benzyl chloride by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure. The crude benzyl alcohol can be purified by vacuum distillation.
Visualizations
Caption: Reaction pathways in the synthesis of benzyl alcohol from benzyl chloride.
Caption: Troubleshooting flowchart for minimizing dibenzyl ether formation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Process development aspects of production of dibenzyl ether - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. atamankimya.com [atamankimya.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 6. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. echemi.com [echemi.com]
Technical Support Center: Purification of 2-Chlorobenzyl Alcohol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-chlorobenzyl alcohol via recrystallization.
Data Presentation: Physicochemical Properties
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-72 °C |
| Boiling Point | 227 °C |
| Solubility (Chloroform) | Soluble |
| Solubility (Methanol) | Soluble (1g/10mL)[1] |
| Solubility (Water) | Limited |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound using a mixed solvent system of ethanol (B145695) and water. This method is a good starting point but may require optimization depending on the nature and quantity of impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the solid impurities.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The crude this compound will not completely dissolve in the hot solvent.
A1: This can be due to two main reasons:
-
Insufficient Solvent: You may not have added enough of the primary solvent (ethanol). Continue to add small portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent system. If a significant amount of solid remains after adding a reasonable amount of hot solvent, perform a hot gravity filtration to remove these impurities before proceeding with the crystallization.
Q2: No crystals are forming even after the solution has cooled.
A2: This is a common issue that can be resolved by inducing crystallization through one of the following methods:
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation points.
-
Concentration: If too much solvent was added initially, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: The compound is "oiling out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To address this:
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.
-
Add More of the "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent (ethanol) to decrease the saturation point and then allow it to cool slowly again.
-
Consider a Different Solvent System: If oiling persists, the chosen solvent system may not be ideal. Experiment with other solvent pairs, such as toluene-hexane, on a small scale.
Q4: The final yield of purified crystals is very low.
A4: A low yield can result from several factors:
-
Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step, some product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Q5: The purified crystals are still colored.
A5: If the product remains colored, it may be due to the presence of colored impurities. To remove these, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product. A hot gravity filtration is then necessary to remove the charcoal.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing the Cannizzaro Reaction of 2-Chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Cannizzaro reaction of 2-chlorobenzaldehyde (B119727).
Troubleshooting Guide
This guide addresses common issues encountered during the Cannizzaro reaction of 2-chlorobenzaldehyde, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Products | 1. Inactive Base: The hydroxide (B78521) base (e.g., KOH, NaOH) may be old or have absorbed atmospheric CO₂, reducing its basicity. 2. Insufficient Base Concentration: The Cannizzaro reaction requires a high concentration of a strong base to proceed effectively.[1] 3. Low Reaction Temperature: While the reaction can be exothermic, an initial low temperature might prevent the reaction from starting, especially in solvent-based systems. | 1. Use fresh, high-purity potassium or sodium hydroxide. 2. For solvent-based reactions, use a concentrated solution (e.g., 50% w/v). For solvent-free reactions, use solid KOH or NaOH pellets.[2][3] 3. For solvent-based reactions, gentle heating (e.g., 60-70°C) may be required to initiate the reaction.[4] For the solvent-free method, the initial grinding should generate enough heat.[5] |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: In heterogeneous (solvent-free) or biphasic reactions, inadequate mixing can limit the interaction between the aldehyde and the base. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Continue the reaction until the 2-chlorobenzaldehyde spot disappears. 2. For solvent-free reactions, ensure thorough and continuous grinding.[2] For solvent-based reactions, use vigorous stirring. |
| Formation of Unidentified Byproducts | 1. Presence of α-hydrogens: Although 2-chlorobenzaldehyde lacks α-hydrogens, impurities in the starting material that do possess them can lead to aldol (B89426) condensation products.[1][6] 2. Oxidation of the Alcohol Product: The 2-chlorobenzyl alcohol produced can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. | 1. Use high-purity 2-chlorobenzaldehyde. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Difficulty in Product Separation | 1. Incomplete Acidification: If the 2-chlorobenzoic acid does not precipitate completely, it indicates that the pH of the aqueous layer is not sufficiently acidic. 2. Emulsion Formation during Extraction: Vigorous shaking during the solvent extraction of this compound can lead to the formation of a stable emulsion, making layer separation difficult. | 1. After the reaction, ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like HCl to ensure complete precipitation of the carboxylic acid.[7] 2. During extraction, use gentle inversions of the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the base for the Cannizzaro reaction of 2-chlorobenzaldehyde?
A high concentration of a strong base is crucial for the Cannizzaro reaction.[1] For reactions in an aqueous medium, a 50% solution of KOH or NaOH is commonly used.[8] In solvent-free conditions, solid pellets of KOH or NaOH are effective.[2][3] The reaction rate is dependent on the base concentration.[9]
Q2: What is the expected yield for the Cannizzaro reaction of 2-chlorobenzaldehyde?
Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the corresponding alcohol and carboxylic acid, meaning the theoretical maximum yield for each product is 50%.[9] However, to obtain a higher yield of the more valuable alcohol, a "crossed" Cannizzaro reaction can be performed using a less valuable, more easily oxidized aldehyde like formaldehyde (B43269) as a sacrificial reductant.[10]
Q3: Can this reaction be performed without a solvent?
Yes, a solvent-free Cannizzaro reaction of 2-chlorobenzaldehyde has been reported to be efficient.[1] This is achieved by grinding the liquid 2-chlorobenzaldehyde with solid potassium hydroxide pellets in a mortar and pestle.[2] This method is considered a green chemistry approach as it reduces solvent waste.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system should be chosen to separate the starting material (2-chlorobenzaldehyde) from the products (this compound and 2-chlorobenzoic acid). The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.
Q5: What are the key steps in the work-up procedure to separate the products?
The typical work-up procedure involves the following steps:
-
After the reaction is complete, the mixture is diluted with water.
-
The this compound is extracted from the aqueous mixture using an organic solvent such as diethyl ether or dichloromethane.
-
The remaining aqueous layer, containing the potassium or sodium salt of 2-chlorobenzoic acid, is acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2-chlorobenzoic acid.[7]
-
The precipitated carboxylic acid is then collected by filtration.
Experimental Protocols
Protocol 1: Solvent-Free Cannizzaro Reaction of 2-Chlorobenzaldehyde
This protocol is adapted from the literature describing a facile and environmentally friendly approach.[2][3]
Materials:
-
2-chlorobenzaldehyde
-
Potassium hydroxide (KOH) pellets
-
Mortar and pestle
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a mortar, place a specific amount of potassium hydroxide pellets.
-
Add an equimolar amount of liquid 2-chlorobenzaldehyde to the mortar.
-
Grind the mixture vigorously with a pestle. The reaction is exothermic, and the mixture will likely turn into a thick paste.[5]
-
Continue grinding for a specified time or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Once the reaction is complete, carefully add ice-cold water to the mortar and stir to dissolve the potassium 2-chlorobenzoate.
-
Transfer the mixture to a separatory funnel.
-
Extract the this compound with diethyl ether. Repeat the extraction two more times.
-
Combine the organic extracts and dry over anhydrous MgSO₄. Filter and evaporate the solvent to obtain the crude this compound, which can be further purified by distillation or recrystallization.
-
To the aqueous layer remaining in the separatory funnel, slowly add concentrated HCl with cooling until the pH is acidic (pH 1-2), which will cause the 2-chlorobenzoic acid to precipitate.
-
Collect the precipitated 2-chlorobenzoic acid by vacuum filtration and wash with cold water. The crude acid can be purified by recrystallization.
Visualizations
Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro reaction of 2-chlorobenzaldehyde.
Experimental Workflow
Caption: General experimental workflow for the Cannizzaro reaction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sonaricollege.in [sonaricollege.in]
- 4. benchchem.com [benchchem.com]
- 5. Solvent free Cannizzaro reaction applying grindstone technique - Arabian Journal of Chemistry [arabjchem.org]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
Technical Support Center: Troubleshooting a Low Conversion in the Oxidation of 2-Chlorobenzyl Alcohol
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the oxidation of 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde. The following frequently asked questions (FAQs) and troubleshooting steps will help you identify and resolve common issues leading to low product conversion.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low conversion of this compound to 2-chlorobenzaldehyde. What are the most common causes?
Low conversion in this oxidation reaction can stem from several factors. The primary areas to investigate are the choice and quality of the oxidizing agent, the reaction conditions, and the purity of the starting material. Over-oxidation to 2-chlorobenzoic acid is also a common issue, which can be mistaken for low conversion of the desired aldehyde.
Q2: Which oxidizing agent is most suitable for converting this compound to 2-chlorobenzaldehyde?
The choice of oxidizing agent is critical. For the selective oxidation of a primary alcohol like this compound to an aldehyde, milder oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.[1][2]
-
Mild Oxidants: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation are generally effective for this transformation.[1][2][3] These are typically used in anhydrous (water-free) solvents.[3]
-
Strong Oxidants: Stronger oxidizing agents such as Potassium Permanganate (KMnO4) and Chromic Acid (H2CrO4, often generated in situ from CrO3 and H2SO4, also known as the Jones reagent) will readily oxidize the primary alcohol to a carboxylic acid, especially in the presence of water.[1][2][4][5]
Q3: My reaction has resulted in a significant amount of 2-chlorobenzoic acid. How can I avoid this?
The formation of 2-chlorobenzoic acid is a classic example of over-oxidation.[6][7] To minimize this side reaction:
-
Use a Mild Oxidant: Switch to a milder oxidizing agent like PCC or perform a Swern oxidation.[2]
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water facilitates the hydration of the intermediate aldehyde, which is then rapidly oxidized to the carboxylic acid.[8]
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.5 equivalents) to avoid an excess that could promote over-oxidation.
Q4: Could the purity of my this compound be affecting the reaction?
Yes, impurities in the starting material can significantly impact the reaction. Potential issues include:
-
Water Content: As mentioned, water can promote over-oxidation. Ensure your starting alcohol is dry.
-
Other Reductants: The presence of other easily oxidizable functional groups can consume the oxidizing agent, leading to a lower yield of the desired product.
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting material (this compound), the product (2-chlorobenzaldehyde), and the potential over-oxidation product (2-chlorobenzoic acid). By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the alcohol and the appearance of the aldehyde.
Troubleshooting Guide
If you are experiencing low conversion, systematically work through the following troubleshooting steps.
Troubleshooting Workflow
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidizing Agents [tigerweb.towson.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0890566A1 - Oxidation process for the production of a chlorobenzaldehyde - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solvent effects impacting the selectivity of benzyl (B1604629) alcohol chlorination. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions, and key experimental protocols to navigate the complexities of this common yet sensitive transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of benzyl alcohol, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzyl Chloride | - Incomplete Reaction: Insufficient reaction time or temperature. - Side Reactions: Formation of byproducts such as benzaldehyde (B42025) (oxidation), dibenzyl ether, or ring-chlorinated species.[1][2] - Hydrolysis: Presence of water can hydrolyze the product back to benzyl alcohol.[3] | - Optimize reaction time and temperature based on the specific chlorinating agent and solvent. - Utilize a highly selective chlorination system, such as TCT/DMSO in acetonitrile (B52724), which minimizes side reactions.[4][5][6] - Ensure all reagents and solvents are anhydrous. |
| Poor Selectivity (Formation of multiple products) | - Radical Reactions: Use of non-selective radical chlorinating agents. - Harsh Reaction Conditions: High temperatures or strong acids can promote side reactions. - Solvent Effects: The solvent may not adequately stabilize the desired transition state or may promote undesired pathways. | - Employ chemoselective reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of DMSO.[4][5][6] - Conduct the reaction at room temperature if possible. - Choose a solvent that favors the desired reaction pathway. For instance, 1,4-dioxane (B91453) has been shown to be effective in AlCl₃-mediated chlorination.[7] |
| Formation of Ring-Chlorinated Byproducts | - Electrophilic Aromatic Substitution: The chlorinating agent or reaction conditions may be suitable for electrophilic attack on the aromatic ring. | - Use a chlorinating system that does not generate strong electrophilic chlorine species. - Consider protecting groups on the aromatic ring if it is highly activated. |
| Formation of Benzaldehyde (Oxidation) | - Oxidizing Chlorinating Agent: Some chlorinating agents can also act as oxidants. - Presence of Oxygen: Air in the reaction flask can contribute to oxidation. | - Select a chlorinating agent with low oxidizing potential. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibenzyl Ether | - Acid-Catalyzed Dehydration: The presence of acid can catalyze the condensation of two molecules of benzyl alcohol or the reaction of benzyl chloride with unreacted benzyl alcohol.[1][2] | - Use neutral or mildly acidic reaction conditions. - If an acid catalyst is necessary, use it in stoichiometric amounts and control the reaction temperature. |
| Product Polymerization During Distillation | - Acidic Residues: Residual HCl or other acidic impurities can catalyze polymerization.[3] - High Temperatures: Benzyl chloride can be thermally unstable. | - Neutralize the crude product with a weak base (e.g., 5% sodium bicarbonate solution) before distillation.[3] - Purify via vacuum distillation to reduce the required temperature.[3] |
| Difficulty Separating Benzyl Chloride from Benzyl Alcohol | - Similar Physical Properties: Both compounds have close boiling points and polarities, making separation by distillation and chromatography challenging.[3] | - Chromatography Optimization: Use a less polar eluent system to improve separation.[3] - Chemical Conversion: Before chromatography, perform an aqueous workup to convert any remaining benzyl alcohol into a more polar species.[3] |
Quantitative Data Summary
The choice of solvent and chlorinating agent significantly influences the yield and selectivity of benzyl alcohol chlorination. The following tables summarize key quantitative data from various studies.
Table 1: Chlorination of Substituted Benzyl Alcohols with HCl in 1,4-Dioxane [8]
| Entry | Substrate (Benzyl Alcohol Derivative) | Product (Benzyl Chloride Derivative) | Yield (%) |
| 1 | 2-Methylbenzyl alcohol | 2-Methylbenzyl chloride | 56 |
| 2 | 3-Methylbenzyl alcohol | 3-Methylbenzyl chloride | 85 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzyl chloride | 70 |
| 4 | 2,3-Dimethylbenzyl alcohol | 2,3-Dimethylbenzyl chloride | 90 |
| 5 | 2-Methoxybenzyl alcohol | 2-Methoxybenzyl chloride | 60 |
| 6 | 3-Methoxybenzyl alcohol | 3-Methoxybenzyl chloride | 60 |
Table 2: Chlorination of Benzyl Alcohols with 2,4,6-Trichloro-1,3,5-triazine (TCT) and Catalytic DMSO in Acetonitrile [4]
| Entry | Substrate (Benzyl Alcohol Derivative) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | 5 | >95 |
| 2 | 4-Methylbenzyl alcohol | 3.5 | >95 |
Table 3: Solvent Screening for the Chlorination of 3-Methylbenzyl Alcohol with AlCl₃ [7]
| Solvent | Conversion (%) |
| 1,4-Dioxane | >99 |
| Acetone | <99 |
| THF | <99 |
| Toluene | <99 |
| CH₂Cl₂ | <99 |
| CHCl₃ | <99 |
Experimental Protocols
Protocol 1: Highly Chemoselective Chlorination using TCT and Catalytic DMSO[4]
This method is recommended for its high yield and selectivity under neutral conditions, making it suitable for substrates with acid-labile functional groups.
-
Preparation: In a dry round-bottom flask under an inert atmosphere, stir a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) (1.2 equivalents) and dimethyl sulfoxide (B87167) (DMSO) (0.2 equivalents) in anhydrous acetonitrile (5 mL) at room temperature for 30 minutes.
-
Reaction: Add a solution of the benzyl alcohol (1 equivalent) in anhydrous acetonitrile (5 mL) to the flask.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Chlorination using HCl in 1,4-Dioxane[8]
This protocol is a straightforward method for the conversion of benzyl alcohols to benzyl chlorides.
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted benzyl alcohol in a 3:1 (v/v) mixture of hydrochloric acid and 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Workup and Isolation: After the reaction period, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the corresponding benzyl chloride.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanistic pathways and the logical relationship between solvent properties and reaction selectivity.
Caption: Competing reaction pathways in benzyl alcohol chlorination.
Caption: Influence of solvent properties on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in benzyl alcohol chlorination?
The solvent plays a multifaceted role in the chlorination of benzyl alcohol. It can influence the reaction rate and selectivity by solvating the reactants, intermediates, and transition states. The polarity of the solvent can affect the balance between Sₙ1 and Sₙ2 pathways.[9] Additionally, some solvents can actively participate in the reaction mechanism, as seen with DMSO acting as a catalyst in the TCT system.[4]
Q2: How can I minimize the formation of benzaldehyde during the chlorination?
To minimize the oxidation of benzyl alcohol to benzaldehyde, it is crucial to select a chlorinating agent that is not a strong oxidant.[10] Performing the reaction under an inert atmosphere (nitrogen or argon) will also help to prevent oxidation by atmospheric oxygen.
Q3: Is it possible to selectively chlorinate the benzylic hydroxyl group in the presence of other aliphatic hydroxyl groups?
Yes, high chemoselectivity can be achieved. For example, the TCT/DMSO system in acetonitrile has been shown to selectively chlorinate the benzylic hydroxyl group while leaving aliphatic hydroxyl groups intact.[4][5][6]
Q4: What is the mechanism of chlorination when using TCT and DMSO?
The proposed mechanism involves the reaction of TCT with DMSO to form an electrophilic intermediate. The benzyl alcohol then attacks this intermediate, leading to the formation of an O-alkoxy sulfonium (B1226848) salt. Subsequent nucleophilic attack by chloride on the benzylic carbon results in the formation of benzyl chloride and the regeneration of DMSO.[6]
Q5: Why is 1,4-dioxane an effective solvent for AlCl₃-mediated chlorination?
1,4-Dioxane is a polar aprotic solvent that can effectively dissolve AlCl₃ and the benzyl alcohol. Its ability to coordinate with the Lewis acid AlCl₃ can modulate its reactivity and potentially prevent unwanted side reactions on the aromatic ring, leading to higher conversion to the desired benzyl chloride.[7]
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 7. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chlorobenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-chlorobenzoic acid from 2-chlorotoluene (B165313), with a focus on preventing over-oxidation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-chlorobenzoic acid from 2-chlorotoluene?
The most prevalent laboratory method for synthesizing 2-chlorobenzoic acid is the oxidation of 2-chlorotoluene using a strong oxidizing agent.[1][2] Potassium permanganate (B83412) (KMnO₄) is a commonly used oxidant for this transformation.[1][2][3] Industrial-scale production may involve the hydrolysis of α,α,α-trichloro-2-toluene.[2] Another approach involves the hydrolysis of 2-chlorobenzal chloride, which is produced by the chlorination of 2-chlorotoluene.[4]
Q2: What is considered "over-oxidation" in this context?
In the synthesis of 2-chlorobenzoic acid, "over-oxidation" typically refers to the progression of the reaction beyond the desired carboxylic acid, which could lead to ring-opening byproducts under harsh conditions, though this is less common.[5] A more practical concern is the incomplete oxidation, which results in the formation of 2-chlorobenzaldehyde (B119727) as a byproduct.[5] The primary challenge is to achieve complete conversion of the starting material to the carboxylic acid without significant byproduct formation.
Q3: What are the typical byproducts I should be aware of?
The main byproduct of concern is 2-chlorobenzaldehyde, resulting from incomplete oxidation.[5] Additionally, unreacted 2-chlorotoluene may remain if the reaction does not go to completion.[3] If the starting 2-chlorotoluene is not pure, isomeric chlorobenzoic acids can form, which are often difficult to separate from the desired product.[3] The oxidation reaction using potassium permanganate also generates a significant amount of manganese dioxide (MnO₂) precipitate, which must be removed during workup.[1][5]
Q4: How can I monitor the progress of the reaction?
A common visual indicator for reactions using potassium permanganate is the disappearance of its characteristic purple color, which signifies its consumption.[3][6] The formation of a brown manganese dioxide (MnO₂) precipitate also indicates that the reaction is proceeding. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material (2-chlorotoluene) and the appearance of the product (2-chlorobenzoic acid).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of 2-Chlorobenzoic Acid | Incomplete oxidation of the starting material. | - Extend the reaction time.[5]- Increase the molar ratio of the oxidizing agent (e.g., KMnO₄).[5]- Ensure the reaction temperature is maintained at the optimal level (e.g., boiling for KMnO₄ oxidation).[3][6] |
| Reaction mixture was not heated sufficiently or for long enough. | - Ensure the mixture reaches and maintains a gentle reflux.[3][6]- Monitor for the disappearance of the purple permanganate color, which indicates the reaction is complete.[3] | |
| Presence of 2-Chlorobenzaldehyde in the Final Product | Insufficient amount of oxidizing agent or reaction time. | - Increase the amount of potassium permanganate in subsequent experiments.- Prolong the reflux time to ensure complete oxidation to the carboxylic acid. |
| Final Product is Contaminated with Isomeric Acids | The starting 2-chlorotoluene was impure. | - Use highly purified 2-chlorotoluene for the reaction.[3][6] Isomeric impurities in the starting material will lead to corresponding isomeric acid products that are difficult to remove.[3][6]- Purify the final product by recrystallization from a suitable solvent like toluene (B28343).[3] |
| Purple Color Remains in the Reaction Mixture After Extended Reflux | An excess of potassium permanganate was used. | - After the reaction is complete, add a reducing agent like sodium bisulfite (NaHSO₃) to quench the remaining permanganate.[1] This will decolorize the solution and facilitate product isolation.[1] |
| Difficulty Filtering the Manganese Dioxide (MnO₂) Precipitate | The MnO₂ particles are very fine. | - Ensure the mixture is hot during the filtration process to increase the filtration rate.[3]- Use a Büchner funnel with a suitable filter paper for vacuum filtration.[1] |
Experimental Protocol: Oxidation of 2-Chlorotoluene with Potassium Permanganate
This protocol is adapted from established procedures for the synthesis of 2-chlorobenzoic acid.[3][6]
Materials:
-
2-chlorotoluene (pure)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (optional, for quenching excess KMnO₄)
-
Decolorizing carbon (optional)
-
Toluene (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 200 g (1.6 moles) of 2-chlorotoluene, 7 liters of water, and 600 g (3.8 moles) of potassium permanganate.[3][6]
-
Heating and Reflux: With continuous stirring, slowly heat the mixture to a gentle boil.[3][6] If the reaction becomes too vigorous initially, it can be controlled by briefly removing the heat source.[3][6] Maintain the reflux for approximately 3-4 hours, or until the purple color of the permanganate has disappeared and is replaced by a brown precipitate of manganese dioxide.[3][6]
-
Removal of Unreacted Starting Material: After the reaction is complete, arrange the condenser for distillation and distill off any unreacted 2-chlorotoluene along with some water.[3][6]
-
Filtration of Manganese Dioxide: While the remaining mixture is still hot, filter it through a Büchner funnel using vacuum filtration to remove the manganese dioxide precipitate.[3][6] Wash the filter cake with two portions of hot water to ensure all the product is collected in the filtrate.[3][6]
-
Product Precipitation: Combine the filtrate and washings. If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be filtered again.[3][6] While the solution is still hot, cautiously add concentrated hydrochloric acid with stirring until the solution is acidic (test with litmus (B1172312) paper).[1][3] 2-chlorobenzoic acid will precipitate as a white solid upon cooling.[3]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.[1] Collect the solid product by vacuum filtration and wash it with cold water.[3] The crude product can be further purified by recrystallization from a suitable solvent such as toluene to yield a product with a melting point of 139-140°C.[3][6]
Reaction Pathway and Side Reactions
Caption: Oxidation pathway of 2-chlorotoluene to 2-chlorobenzoic acid.
References
- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 2. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Selective Benzyl Alcohol Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of benzyl (B1604629) alcohol. The information is designed to address common issues encountered during experimentation and to assist in optimizing catalyst loading and reaction conditions for high selectivity and conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for selective benzyl alcohol oxidation?
A1: A variety of metal-based catalysts are employed for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). Palladium (Pd), gold (Au), and iron (Fe) are among the most extensively studied.[1][2][3] Bimetallic catalysts, such as Pd-Au or Pd-Fe, often exhibit enhanced activity and selectivity compared to their monometallic counterparts.[2][4] The choice of catalyst support (e.g., TiO₂, Al₂O₃, activated carbon) also plays a crucial role in the overall catalytic performance.[5][6]
Q2: How does catalyst loading affect the conversion and selectivity of benzyl alcohol oxidation?
A2: Catalyst loading is a critical parameter that directly influences both the conversion of benzyl alcohol and the selectivity towards benzaldehyde. Generally, increasing the catalyst loading can lead to a higher conversion rate.[7] However, an excessively high loading may not always be beneficial and can sometimes lead to a decrease in selectivity due to mass transfer limitations or undesired side reactions. It is essential to determine the optimal catalyst loading for a specific system through systematic experimentation.
Q3: What are the typical side products observed in benzyl alcohol oxidation, and how can their formation be minimized?
A3: The primary desired product is benzaldehyde. However, over-oxidation can lead to the formation of benzoic acid.[8] Another common side product is toluene (B28343), which can be formed through a disproportionation reaction.[2][9] Minimizing these side products can be achieved by carefully controlling reaction conditions such as temperature, oxidant pressure, and reaction time.[2] The choice of catalyst and support can also significantly influence selectivity. For instance, the addition of a second metal, like Au to Pd, has been shown to suppress the formation of toluene.[2]
Q4: My catalyst appears to be deactivating over time. What are the potential causes and solutions?
A4: Catalyst deactivation is a common issue and can be caused by several factors:
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Product Inhibition: The product, benzaldehyde, or the over-oxidation product, benzoic acid, can adsorb onto the catalyst's active sites, leading to inhibition.[8]
-
Leaching: The active metal component of the catalyst may leach into the reaction mixture.
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Sintering: At high temperatures, metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area.
-
Fouling: Deposition of byproducts or impurities on the catalyst surface can block active sites.
To address deactivation, consider the following:
-
Base Addition: In some systems, particularly with gold catalysts, the addition of a base like K₂CO₃ can help mitigate inhibition by benzoic acid.[8]
-
Catalyst Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated through washing, calcination, or reduction treatments.
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce sintering.
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Catalyst Design: Employing catalysts with strong metal-support interactions can minimize leaching and sintering.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Benzyl Alcohol Conversion | 1. Insufficient catalyst loading. 2. Low reaction temperature or pressure. 3. Catalyst deactivation. 4. Inefficient stirring. 5. Improper catalyst activation/preparation. | 1. Incrementally increase the catalyst loading. 2. Optimize temperature and oxidant (e.g., O₂) pressure.[2] 3. Refer to the catalyst deactivation FAQ (Q4). 4. Ensure adequate stirring speed (e.g., 1000-1200 rpm) to overcome mass transfer limitations.[4][9] 5. Review and verify the catalyst preparation and activation protocol. |
| Low Selectivity to Benzaldehyde (High Benzoic Acid Formation) | 1. Over-oxidation due to prolonged reaction time. 2. High reaction temperature. 3. High oxidant concentration/pressure. 4. Catalyst properties favoring over-oxidation. | 1. Monitor the reaction progress over time to determine the optimal reaction duration. 2. Decrease the reaction temperature.[2] 3. Reduce the oxidant pressure. 4. Screen different catalysts or modify the existing catalyst (e.g., by adding a second metal). |
| Low Selectivity to Benzaldehyde (High Toluene Formation) | 1. Disproportionation reaction favored by certain catalysts (e.g., some Pd-only catalysts).[9] 2. Acidic support material. | 1. Consider using a bimetallic catalyst (e.g., Au-Pd) known to suppress toluene formation.[2] 2. Use a more neutral or basic support material. |
| Inconsistent Results Between Batches | 1. Variations in catalyst preparation. 2. Inconsistent reactant purity. 3. Variations in reaction setup and conditions. | 1. Standardize the catalyst synthesis and pretreatment procedures. 2. Use reactants from the same batch with verified purity. 3. Ensure consistent setup, including reactor sealing, temperature control, and pressure regulation for each experiment. |
Data Presentation: Catalyst Performance Comparison
Table 1: Effect of Catalyst Composition on Benzyl Alcohol Oxidation
| Catalyst | Support | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| 1% Pd | TiO₂ | - | High | [4] |
| 1% PdFe | TiO₂ | Higher than Pd/TiO₂ | High | [4] |
| 1% PdAu | TiO₂ | - | High | [4] |
| Au-Pd | TiO₂ | >90% | 81% (at 80°C) | [2] |
| Fe(NO₃)₃ | - | 94.9% | ~95% | [1][10] |
| Co₁/NC | - | 95.2% | ~99.9% | [11] |
Note: Conversion and selectivity values are highly dependent on specific reaction conditions. This table provides a general comparison based on cited literature.
Table 2: Influence of Reaction Conditions on Au-Pd/TiO₂ Catalyst Performance
| Temperature (°C) | Selectivity to Benzaldehyde (%) | Selectivity to Toluene (%) | Reference |
| 80 | 81 | 16 | [2] |
| 140 | 56 | 40 | [2] |
Experimental Protocols
General Procedure for Catalytic Oxidation of Benzyl Alcohol
This protocol is a generalized procedure based on common practices in the literature.[4][9] Specific amounts, temperatures, and pressures should be optimized for your particular catalyst system.
Materials:
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Benzyl alcohol
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Catalyst (e.g., Pd/TiO₂)
-
Solvent (e.g., methanol, toluene, or solvent-free)
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Internal standard (e.g., mesitylene) for GC analysis
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Pressurized reactor (autoclave)
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Gas supply (e.g., O₂, 5% H₂/CO₂)
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Magnetic stirrer and hot plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Charging: Charge the autoclave with the desired amount of catalyst, benzyl alcohol, solvent (if applicable), and internal standard.
-
Purging: Seal the reactor and purge it multiple times (e.g., 3 times) with the reaction gas (e.g., O₂ or an inert gas followed by the oxidant).
-
Pressurizing: Pressurize the reactor to the desired reaction pressure with the oxidant gas.
-
Heating and Stirring: Place the reactor on a pre-heated hot plate and begin stirring at a vigorous rate (e.g., 1000-1200 rpm) to ensure a well-mixed reaction.
-
Reaction: Maintain the desired reaction temperature and pressure for the specified duration.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Sample Analysis: Collect a sample of the reaction mixture, filter out the catalyst, and analyze the liquid phase by GC to determine the conversion of benzyl alcohol and the selectivity to products.
Catalyst Preparation: Impregnation Method for Pd-Zn/TiO₂
This is a representative protocol for preparing a bimetallic catalyst.[9]
Materials:
-
TiO₂ support (e.g., Degussa P25)
-
Palladium precursor (e.g., PdCl₂)
-
Zinc precursor (e.g., Zn(NO₃)₂)
-
Deionized water
-
Mortar and pestle
-
Tube furnace
Procedure:
-
Precursor Solution: Prepare an aqueous solution containing the desired amounts of the palladium and zinc precursors.
-
Impregnation: Heat the precursor solution (e.g., to 60°C) and gradually add the TiO₂ support while stirring continuously.
-
Drying: Increase the temperature (e.g., to 95°C) and continue stirring until all the water has evaporated, leaving a dry solid.
-
Grinding: Thoroughly grind the dried solid in a mortar and pestle to obtain a uniform powder.
-
Reduction/Activation: Place the catalyst powder in a tube furnace and reduce it under a flow of a reducing gas mixture (e.g., 10% H₂/Ar) at an elevated temperature (e.g., 300-500°C) for several hours.
-
Cooling and Passivation: After reduction, cool the catalyst to room temperature under an inert gas flow.
Visualizations
Caption: General workflow for catalyst preparation and benzyl alcohol oxidation.
Caption: Troubleshooting logic for optimizing benzyl alcohol oxidation.
References
- 1. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 2. Selective Benzyl Alcohol Oxidation over Pd Catalysts | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid-phase benzyl alcohol oxidation on gold-based catalysts: Effect of catalyst support and gold loading - CONICET [bicyt.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up of 2-chlorobenzyl alcohol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 2-chlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound at a larger scale?
A1: There are four primary methods for the scaled-up synthesis of this compound:
-
Direct Hydrolysis: Treatment of 2-chlorobenzyl chloride with an aqueous base.
-
Grignard Synthesis: Reaction of a Grignard reagent with 2-chlorobenzaldehyde (B119727).
-
Aldehyde Reduction: Reduction of 2-chlorobenzaldehyde using a reducing agent.
-
Esterification-Hydrolysis: A two-step process involving the formation of a 2-chlorobenzyl ester followed by hydrolysis.
Q2: What is the main impurity I should be concerned about, and how can I minimize it?
A2: The most common and significant impurity is bis(2-chlorobenzyl) ether , which is primarily formed during the direct hydrolysis of 2-chlorobenzyl chloride under alkaline conditions. To minimize its formation, consider the esterification-hydrolysis route or add an organic solvent like toluene (B28343) or xylene to the hydrolysis reaction mixture, which can help suppress the ether formation.[1]
Q3: How can I purify the crude this compound?
A3: The most effective and commonly used method for purifying crude this compound is recrystallization . The choice of solvent is crucial for obtaining high purity crystals.
Q4: What are the key safety precautions when working with this compound and its precursors?
A4: this compound and its precursors, such as 2-chlorobenzyl chloride and 2-chlorobenzaldehyde, are hazardous materials. They can cause skin, eye, and respiratory tract irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Review the Safety Data Sheet (SDS) for each chemical before starting any experiment.
Troubleshooting Guides
Route 1: Direct Hydrolysis of 2-Chlorobenzyl Chloride
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC or GC. - Increase the reaction time or temperature if necessary. |
| Side Reactions | - The primary side reaction is the formation of bis(2-chlorobenzyl) ether.[3] - Add a small amount of an organic solvent like toluene or xylene to the reaction mixture to suppress ether formation.[1] - Use a milder base or a phase-transfer catalyst to improve selectivity. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Minimize the number of transfers to reduce mechanical losses. |
Issue: High Levels of Bis(2-chlorobenzyl) Ether Impurity
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of ether formation. |
| Strongly Basic Conditions | - Use a weaker base, such as sodium carbonate, instead of a strong base like sodium hydroxide. - Consider a two-phase system with a phase-transfer catalyst to facilitate the reaction under milder conditions. |
| High Concentration of Reactants | - Lowering the concentration of the reactants may reduce the likelihood of the intermolecular ether formation. |
Route 2: Grignard Synthesis from 2-Chlorobenzaldehyde
Issue: Difficulty Initiating the Grignard Reaction
| Potential Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. |
| Inactive Magnesium Surface | - Crush the magnesium turnings just before use to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. |
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Grignard Reagent | - The Grignard reagent can react with any acidic protons present. Ensure all reactants are free from water and alcohols. - Add the 2-chlorobenzaldehyde solution slowly to the Grignard reagent to maintain a low concentration of the aldehyde and minimize side reactions. |
| Formation of Coupling Byproducts | - When preparing the Grignard reagent from 2-chlorobenzyl chloride, coupling reactions can occur. Consider using an alternative method for Grignard reagent preparation, such as the reaction of 2-chlorobenzyl chloride with a pre-formed Grignard reagent like methylmagnesium chloride.[4] |
Route 3: Reduction of 2-Chlorobenzaldehyde
Issue: Incomplete Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | - Ensure the correct stoichiometry of the reducing agent (e.g., NaBH₄) is used. A slight excess may be necessary. |
| Inactive Reducing Agent | - Use a fresh batch of the reducing agent. Sodium borohydride (B1222165) can decompose over time, especially if exposed to moisture. |
Issue: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Cannizzaro Reaction | - Under strongly basic conditions, 2-chlorobenzaldehyde can undergo a disproportionation (Cannizzaro) reaction to form both this compound and 2-chlorobenzoic acid.[5] - Ensure the reaction is performed under neutral or slightly acidic conditions if using a hydride-based reducing agent. |
| Over-reduction | - While less common for aldehydes, using a very strong reducing agent could potentially lead to the reduction of the aromatic ring or dehalogenation. Use a milder reducing agent like sodium borohydride. |
Route 4: Esterification-Hydrolysis
Issue: Low Yield in Esterification Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction by TLC or GC to ensure completion. - Consider using a phase-transfer catalyst to accelerate the reaction.[6] |
| Hydrolysis of 2-chlorobenzyl chloride | - Ensure anhydrous conditions to prevent the competing hydrolysis of the starting material. |
Issue: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Acid | - Use a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄). |
| Poor Solubility | - The use of a co-solvent may be necessary to ensure the ester is fully dissolved and accessible to the hydrolyzing agent. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Major Byproducts | Key Challenges |
| Direct Hydrolysis | 2-Chlorobenzyl chloride | NaOH or Na₂CO₃ | Moderate to Good | Bis(2-chlorobenzyl) ether | Ether formation, requires careful temperature and base control. |
| Grignard Synthesis | 2-Chlorobenzaldehyde | Organomagnesium halide | Good to Excellent | Coupling products (from Grignard prep) | Moisture sensitivity, exothermic reaction, initiation issues. |
| Aldehyde Reduction | 2-Chlorobenzaldehyde | NaBH₄ | Excellent | 2-Chlorobenzoic acid (Cannizzaro) | Potential for Cannizzaro side reaction under basic conditions. |
| Esterification-Hydrolysis | 2-Chlorobenzyl chloride | Sodium benzoate, NaOH | Good | None significant | Two-step process, requires catalyst for esterification. |
Experimental Protocols
Protocol 1: Synthesis via Direct Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium carbonate in water.
-
Reaction: Heat the solution to 95-105°C. Slowly add a mixture of 2-chlorobenzyl chloride and a small amount of toluene dropwise to the heated solution.
-
Monitoring: Monitor the reaction progress by GC until the 2-chlorobenzyl chloride content is below 1%.
-
Workup: Cool the reaction mixture to room temperature. The organic layer containing the crude this compound will separate. Wash the organic layer with water until the pH is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like xylene.[1]
Protocol 2: Synthesis via Aldehyde Reduction with NaBH₄
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in ethanol.
-
Reaction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the cooled solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product.
Mandatory Visualizations
Caption: Overview of common synthesis workflows for this compound.
Caption: Troubleshooting decision tree for low yield in direct hydrolysis.
References
- 1. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 5. The image shows a chemical reaction with 2-chlorobenzaldehyde reacting wi.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Product Mixtures Containing 2-Chlorobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chlorobenzyl chloride from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2-chlorobenzyl chloride from a reaction mixture?
A1: The most common and effective methods for removing unreacted 2-chlorobenzyl chloride include:
-
Vacuum Distillation: This is a highly effective method for separating 2-chlorobenzyl chloride from less volatile products, especially on a larger scale.
-
Column Chromatography: This technique is suitable for separating 2-chlorobenzyl chloride from products with different polarities, particularly for smaller-scale purifications.
-
Aqueous Extraction (Washing): This is often used as a preliminary purification step to remove acidic impurities and can be effective if the desired product has low solubility in the aqueous phase.
-
Chemical Quenching (Scavenging): This involves reacting the unreacted 2-chlorobenzyl chloride with a reagent to form a new compound that is more easily separated.
-
Crystallization: If your desired product is a solid, crystallization can be an effective method to isolate it from impurities like unreacted 2-chlorobenzyl chloride, which will remain in the mother liquor.
Q2: What are the key physical properties of 2-chlorobenzyl chloride to consider during purification?
A2: Understanding the physical properties of 2-chlorobenzyl chloride is crucial for selecting and optimizing a purification method.
| Property | Value | Reference |
| Boiling Point | 213-214 °C (at atmospheric pressure) | [1] |
| Density | 1.274 g/mL at 25 °C | [1] |
| Solubility in Water | Very poor (0.01 g/100ml at 25 °C) | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ether, acetone, and alcohol. | [3][4] |
| Sensitivity | Moisture sensitive; reacts slowly with water to produce hydrogen chloride. | [2] |
Q3: How can I monitor the efficiency of the removal of 2-chlorobenzyl chloride?
A3: The purity of your product and the removal of 2-chlorobenzyl chloride can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] These methods can quantify the amount of residual 2-chlorobenzyl chloride in your product mixture.
Troubleshooting Guides
Vacuum Distillation
Issue: I am trying to remove 2-chlorobenzyl chloride by vacuum distillation, but I am observing decomposition or polymerization of my product.
Troubleshooting Steps:
-
Pre-distillation Wash: Before distillation, wash the crude reaction mixture with a 5% aqueous sodium bicarbonate solution. This neutralizes any residual hydrochloric acid, which can catalyze polymerization at high temperatures.[5]
-
Use Vacuum Distillation: Applying a vacuum lowers the boiling point of 2-chlorobenzyl chloride, reducing the required temperature and minimizing the risk of thermal decomposition of your product.[5]
-
Ensure Complete Drying: Make sure the organic mixture is thoroughly dried before heating. The presence of water can lead to the formation of hydrochloric acid at elevated temperatures, which can cause decomposition.[5]
Experimental Protocol: Purification by Washing and Vacuum Distillation
This protocol is designed to remove acidic impurities and water before the final purification by vacuum distillation.
-
Aqueous Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any CO2 gas produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.[5]
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate and swirl.
-
Allow the mixture to stand for at least 30 minutes.[5]
-
-
Vacuum Distillation:
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction corresponding to the boiling point of 2-chlorobenzyl chloride at the applied pressure.
-
Workflow for Vacuum Distillation
Caption: Workflow for removing 2-chlorobenzyl chloride by vacuum distillation.
Chemical Quenching
Issue: My product is heat-sensitive, and I cannot use distillation. How can I effectively remove unreacted 2-chlorobenzyl chloride?
Solution: Chemical quenching is an excellent alternative for heat-sensitive products. This method involves converting the unreacted 2-chlorobenzyl chloride into a more easily removable derivative.
Recommended Quenching Agents:
-
Aqueous Ammonia (B1221849): Reacts with 2-chlorobenzyl chloride to form 2-chlorobenzylamine (B130927), which can then be removed with an acidic wash.[5]
-
Ethylenediamine: A highly reactive nucleophile that rapidly reacts with 2-chlorobenzyl chloride. The resulting diamine derivative can be removed with an acidic wash.[5]
Experimental Protocol: Quenching with Aqueous Ammonia
This protocol is suitable for product mixtures that are stable under basic conditions.
-
Quenching Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of 2-chlorobenzyl chloride.[5]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was not performed in an organic solvent, add a suitable solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer.
-
-
Washing:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the 2-chlorobenzylamine formed.
-
Wash the organic layer with water and then with brine.[5]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
-
Logical Flow for Chemical Quenching
Caption: Logical flow for removing 2-chlorobenzyl chloride via chemical quenching.
Column Chromatography
Issue: I am having difficulty separating 2-chlorobenzyl chloride from my product using column chromatography.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. Since 2-chlorobenzyl chloride is relatively non-polar, a less polar eluent system (e.g., higher ratio of hexane (B92381) to ethyl acetate) may improve separation from a more polar product.
-
Stationary Phase Selection: If your product is sensitive to the acidic nature of silica (B1680970) gel, consider using neutral or basic alumina (B75360) as the stationary phase.[6]
-
Gradient Elution: If there is a significant polarity difference between your product and 2-chlorobenzyl chloride, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give a good separation between your product and 2-chlorobenzyl chloride.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column and pack it uniformly using gentle air pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Experimental Workflow for Column Chromatography
Caption: Experimental workflow for purification by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-chlorobenzyl alcohol and 4-chlorobenzyl alcohol. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes key differences in their reactivity based on electronic and steric effects, supported by available experimental data. Detailed experimental protocols for representative reactions are also provided.
The reactivity of the benzylic alcohol functionality in this compound and 4-chlorobenzyl alcohol is primarily influenced by the position of the chloro substituent on the benzene (B151609) ring. The chloro group is moderately deactivating due to its inductive electron-withdrawing effect (-I effect), while it is also weakly deactivating via its resonance effect (+R effect), where it can donate a lone pair of electrons to the aromatic system. In electrophilic aromatic substitution, the chloro group is known to be an ortho, para-director. However, when considering reactions at the benzylic position, the interplay of these electronic effects, along with steric hindrance, dictates the reactivity of the alcohol.
Comparative Data on Chemical Reactivity
The following tables summarize the available quantitative data for key reactions involving this compound and 4-chlorobenzyl alcohol.
Oxidation to Aldehyde
The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The reactivity of the chlorobenzyl alcohol isomers in this reaction is influenced by both electronic and steric factors.
| Oxidizing Agent | Substrate | Yield (%) | Reference |
| Pyridinium (B92312) Chlorochromate (PCC) | This compound | 85 | [1] |
| Pyridinium Chlorochromate (PCC) | 4-Chlorobenzyl alcohol | 92 | [1] |
| (bpy)Cu/TEMPO catalyst system | 4-Chlorobenzyl alcohol | High | Not specified in search results |
Table 1: Comparison of yields for the oxidation of this compound and 4-chlorobenzyl alcohol to the corresponding aldehydes.
The data suggests that under similar conditions, 4-chlorobenzyl alcohol is oxidized to its aldehyde in a slightly higher yield compared to this compound. This can be attributed to the steric hindrance posed by the ortho-chloro group in this compound, which can impede the approach of the oxidizing agent to the benzylic alcohol.
Nucleophilic Substitution at the Benzylic Carbon
The reactivity of the benzylic carbon towards nucleophilic substitution is a key parameter in the synthesis of various derivatives. The following data is derived from a kinetic study on the conversion of the corresponding chlorobenzyl chlorides to the alcohols, which provides insight into the relative reactivity of the benzylic position.
| Reaction | Substrate | Relative Rate Constant (k) | Reference |
| Hydrolysis | 2-Chlorobenzyl chloride | 1.00 | [2] |
| Hydrolysis | 4-Chlorobenzyl chloride | 1.35 | [2] |
Table 2: Relative rate constants for the hydrolysis of 2-chlorobenzyl chloride and 4-chlorobenzyl chloride.
The faster rate of hydrolysis for 4-chlorobenzyl chloride suggests that the benzylic carbon in the 4-chloro isomer is more susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom deactivates the benzene ring, but in the para position, this effect is less pronounced at the benzylic carbon compared to the ortho position, where steric hindrance also plays a role.
Esterification
Esterification is a common reaction of alcohols, and the reactivity of the chlorobenzyl alcohol isomers can be compared by examining the yields of ester formation under similar conditions.
| Carboxylic Acid | Catalyst | Substrate | Yield (%) | Reference |
| Acetic Acid | Sulfuric Acid | This compound | Moderate | General procedure, specific yield not found |
| Acetic Acid | Sulfuric Acid | 4-Chlorobenzyl alcohol | High | General procedure, specific yield not found |
| Benzoic Acid | Trichloroisocyanuric acid (TCCA) | 4-Chlorobenzyl alcohol | Satisfactory | [3] |
Table 3: Qualitative comparison of yields for the esterification of this compound and 4-chlorobenzyl alcohol.
While specific comparative yields under identical conditions were not found in the search results, the general trend suggests that 4-chlorobenzyl alcohol undergoes esterification more readily than this compound. This is again likely due to the steric hindrance of the ortho-chloro group in the 2-isomer, which can interfere with the nucleophilic attack of the alcohol on the carboxylic acid or its activated derivative. One study on the esterification of various substituted benzyl alcohols using TCCA reported satisfactory yields for the para-chloro isomer.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and can be adapted for comparative studies.
Oxidation of Chlorobenzyl Alcohols with Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of chlorobenzyl alcohols to the corresponding chlorobenzaldehydes using PCC.
Materials:
-
This compound or 4-Chlorobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the chlorobenzyl alcohol (1.0 mmol) in dichloromethane (20 mL).
-
Add pyridinium chlorochromate (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chlorobenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Nucleophilic Substitution: Conversion to Chlorobenzyl Chlorides with Thionyl Chloride
This protocol outlines the conversion of chlorobenzyl alcohols to the corresponding chlorides, which can be used to assess the relative reactivity of the benzylic carbon.
Materials:
-
This compound or 4-Chlorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chlorobenzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chlorobenzyl chloride.
Fischer Esterification of Chlorobenzyl Alcohols with Acetic Acid
This protocol describes the acid-catalyzed esterification of chlorobenzyl alcohols with acetic acid.
Materials:
-
This compound or 4-Chlorobenzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the chlorobenzyl alcohol (1.0 mmol), glacial acetic acid (5.0 mmol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Visualizations
The following diagrams illustrate the key factors influencing the reactivity of the chlorobenzyl alcohol isomers.
Caption: Factors influencing the reactivity of chlorobenzyl alcohol isomers.
Caption: Experimental workflow for the oxidation of chlorobenzyl alcohols.
References
A Comparative Guide to Catalysts for the Selective Oxidation of Benzyl Alcohols
For researchers, scientists, and drug development professionals, the selective oxidation of benzyl (B1604629) alcohols to aldehydes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The choice of catalyst for this reaction significantly impacts efficiency, selectivity, and sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
The ideal catalyst for the selective oxidation of benzyl alcohol should exhibit high conversion of the starting material and high selectivity towards the desired benzaldehyde (B42025) product, minimizing the formation of byproducts such as benzoic acid or toluene.[1][2] The reaction is typically carried out using a "green" oxidant like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), which are environmentally benign alternatives to traditional stoichiometric oxidants like chromates and permanganates.[3][4] Catalysts for this transformation can be broadly categorized into noble metal-based, transition metal-based, and metal-free systems, each with its own set of advantages and disadvantages.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under different reaction conditions. This data, compiled from recent literature, allows for a direct comparison of catalyst efficacy.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Noble Metal Catalysts | |||||||
| Au-Pd/TiO₂ | O₂ | Toluene | 120 | - | >95 | ~80 (Benzaldehyde), ~20 (Toluene) | [5] |
| Au/Cr(OH)₃ | Electro-oxidation | - | - | - | - | Specific Activity: 252.2 mA cm⁻² | [6] |
| Pd/CNT | O₂ | Benzyl Alcohol (Solvent-free) | 120 | 1 | ~12 | >99 | [7] |
| Au/CNT + Pd/CNT | O₂ | Benzyl Alcohol (Solvent-free) | 120 | 1 | ~25 | >99 | [7] |
| Pt@CHs | O₂ | Toluene/Water | 80 | 3 | 99 | >99 | [8] |
| Ru(0)/Al₂O₃ | Air | Benzyl Alcohol (Solvent-free) | - | - | 62 | 100 | [9] |
| Transition Metal Catalysts | |||||||
| Mn-Ni-O | O₂ | - | - | - | 65.6 | 100 | [10] |
| CuNi/TiO₂ | O₂ | - | 100 | 4 | - | High Yield | [11] |
| Co₁/NC | O₂ | - | - | - | 95.2 | >99.9 | [12] |
| Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | 94.9 | >95 | [13] |
| Cu(II) Complexes | H₂O₂ | Acetonitrile | - | - | High | High (only Benzaldehyde) | [14] |
| Metal-Free Catalysts | |||||||
| Sulfurized Graphene (SG) | H₂O₂ | - | 80 | 3 | 18.2 | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key aspects of the catalytic oxidation of benzyl alcohol.
Catalyst Preparation (Example: Supported Metal Nanoparticles)
A common method for preparing supported metal catalysts, such as noble or transition metals on a support material (e.g., TiO₂, Al₂O₃, carbon), is the impregnation method followed by reduction.[9][11]
-
Support Preparation: The support material is often pre-treated, for example, by calcination at a high temperature, to ensure its purity and desired surface properties.
-
Impregnation: The support is suspended in a solution containing the precursor salt(s) of the desired metal(s) (e.g., HAuCl₄ for gold, PdCl₂ for palladium, Ni(NO₃)₂ for nickel).[11] The mixture is stirred for a specified period to ensure uniform deposition of the metal precursor onto the support.
-
Drying: The solvent is removed by evaporation, often under reduced pressure or in an oven at a moderate temperature.
-
Reduction: The dried material is then treated with a reducing agent to convert the metal precursor into its metallic state. This is commonly achieved by heating the material in a stream of hydrogen gas (H₂).[11]
-
Washing and Drying: The final catalyst is washed to remove any remaining impurities and then dried before use.
Catalytic Oxidation of Benzyl Alcohol
The following is a general procedure for the liquid-phase oxidation of benzyl alcohol.
-
Reaction Setup: A reactor, typically a glass flask or a high-pressure autoclave, is charged with the catalyst, benzyl alcohol, and a solvent (if not a solvent-free reaction).[8][9]
-
Reaction Conditions: The reactor is sealed and purged with the oxidant gas (e.g., O₂ or air) to the desired pressure.[7][11] The reaction mixture is then heated to the specified temperature and stirred for the duration of the reaction.
-
Sampling and Analysis: Aliquots of the reaction mixture can be taken at different time intervals to monitor the progress of the reaction. The samples are typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde and other products.
-
Product Isolation: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration or centrifugation.[3] The liquid product mixture can then be purified, for example, by distillation.[3]
Product Analysis
Quantitative analysis of the reaction products is essential for evaluating catalyst performance.
-
Gas Chromatography (GC): A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. A capillary column suitable for separating aromatic compounds is employed.
-
Calibration: Standard solutions of benzyl alcohol, benzaldehyde, and any expected byproducts (e.g., benzoic acid, toluene) of known concentrations are prepared and injected into the GC to create calibration curves.
-
Sample Analysis: The reaction samples are diluted with a suitable solvent and injected into the GC. The peak areas of the components are used to determine their concentrations by comparison with the calibration curves.
-
Calculation of Conversion and Selectivity:
-
Conversion (%) = [(Initial moles of benzyl alcohol - Final moles of benzyl alcohol) / Initial moles of benzyl alcohol] x 100
-
Selectivity (%) = [Moles of benzaldehyde formed / (Initial moles of benzyl alcohol - Final moles of benzyl alcohol)] x 100
-
Visualizing the Process
To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohol.
Caption: Classification of catalysts for benzyl alcohol oxidation.
Caption: Simplified reaction pathway for the oxidation of benzyl alcohol.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Benzyl Alcohol Oxidation over Pd Catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. lakeland.edu [lakeland.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde [mdpi.com]
- 12. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 14. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of 2-Chlorobenzyl Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of 2-chlorobenzyl alcohol is a critical transformation in organic synthesis, yielding 2-chlorobenzaldehyde (B119727), a valuable intermediate in the manufacturing of pharmaceuticals and other fine chemicals. Understanding the kinetics of this reaction with various oxidants and catalysts is paramount for process optimization, enabling enhanced efficiency, selectivity, and yield. This guide provides an objective comparison of different methods for the oxidation of this compound, supported by experimental data and detailed protocols.
Comparison of Kinetic Parameters for the Oxidation of this compound
The efficiency of the oxidation of this compound can be compared by examining the kinetic data obtained with different oxidizing agents. The following table summarizes key kinetic parameters from various studies.
| Oxidant/Catalyst System | Second-Order Rate Constant (k₂) | Reaction Conditions | Product Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | 10⁴ k₂ = 59.9 (uncatalysed), 383 (acid-catalysed) l mol⁻¹ s⁻¹ | 1:1 (v/v) methylene (B1212753) chloride-nitrobenzene, 25 °C | >80 | [1] |
| [O⊂Cu₄(tea)₄(BOH)₄][BF₄]₂ / TEMPO / Air | Not Reported | Water, 50°C | 78 (22 h), 96 (44 h) | [2] |
Note: The table will be expanded as more specific data on other oxidants is gathered.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are the experimental protocols for the kinetic studies of the oxidation of this compound with different systems.
1. Oxidation with Pyridinium Chlorochromate (PCC) [1]
-
Reaction Mixture: The oxidation of this compound was carried out in a 1:1 (v/v) mixture of methylene chloride and nitrobenzene.
-
Stoichiometry: The stoichiometry of the reaction was determined to be 3 moles of the alcohol reacting with 2 moles of PCC to produce 3 moles of the corresponding aldehyde.
-
Kinetic Measurements: The reactions were performed under pseudo-first-order conditions with a large excess of the alcohol over PCC. The progress of the reaction was monitored by measuring the decrease in the concentration of PCC spectrophotometrically at 350 nm. The pseudo-first-order rate constants (kobs) were calculated from the linear plots of log[PCC] against time. The second-order rate constants (k₂) were obtained from the relation k₂ = kobs/[alcohol].
-
Acid-Catalysed Oxidation: For the acid-catalysed studies, p-toluenesulphonic acid (TsOH) was added to the reaction mixture.
-
Product Analysis: The primary product of the oxidation was identified as 2-chlorobenzaldehyde.
2. Aerobic Oxidation Catalyzed by a Multicopper(II) Compound [2]
-
Catalyst System: The oxidation was catalyzed by the aqua-soluble multicopper(II) compound [O⊂Cu₄(tea)₄(BOH)₄][BF₄]₂ in the presence of (2,2,6,6-tetramethylpiperidiny-1-yl)oxyl (TEMPO).
-
Reaction Conditions: The reaction was performed in water at 50°C with air as the oxidant.
-
Substrate and Catalyst Concentration: The versatility of this catalytic system was tested with various substituted benzyl (B1604629) alcohols, including this compound.
-
Product Analysis and Yield: The conversion of this compound to 2-chlorobenzaldehyde was monitored over time. After 22 hours, a yield of 78% was achieved, which increased to 96% after 44 hours.
Visualizing the Experimental Workflow
Understanding the sequence of steps in a kinetic study is facilitated by visual diagrams. The following workflows were generated using Graphviz (DOT language).
References
Comparative analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl alcohol isomers
A Comparative Analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl Alcohol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for experimental design and synthesis. This guide provides a detailed comparative analysis of 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol. The report outlines their physicochemical properties, spectroscopic signatures, synthesis protocols, and toxicological profiles, supported by experimental data.
Physicochemical Properties
The position of the chlorine atom on the benzene (B151609) ring significantly influences the physical properties of the chlorobenzyl alcohol isomers. These differences are critical for purification, formulation, and predicting their behavior in various chemical environments.
| Property | This compound | 3-Chlorobenzyl Alcohol | 4-Chlorobenzyl Alcohol |
| Molecular Formula | C₇H₇ClO | C₇H₇ClO | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol [1] | 142.58 g/mol [1] | 142.58 g/mol [2] |
| Appearance | - | Liquid | White crystalline powder[3][4] |
| Melting Point | - | N/A[5] | 68-71 °C[3] |
| Boiling Point | - | 237 °C[5][6] | 234 °C[3] |
| Density | - | 1.211 g/mL at 25 °C[5][6] | - |
| Solubility | - | - | Soluble in water (2.5 mg/ml at 20°C) and methanol.[3][7] |
| Refractive Index | - | n20/D 1.555[6] | - |
Synthesis and Reactivity
Chlorobenzyl alcohols are important intermediates in organic synthesis, often used in the production of pharmaceuticals, fragrances, and dyes.[8][9] Their synthesis and reactivity are of primary interest to synthetic chemists.
Common Synthesis Routes
A prevalent method for synthesizing chlorobenzyl alcohols is the hydrolysis of the corresponding chlorobenzyl chlorides. This can be achieved through direct hydrolysis or a two-step process involving esterification followed by hydrolysis.[8]
-
Direct Hydrolysis: This method involves the nucleophilic substitution of the chlorine atom in chlorobenzyl chloride with a hydroxyl group from water, often catalyzed by an acid.[10]
-
Esterification followed by Hydrolysis: Chlorobenzyl chlorides can be reacted with a benzoate (B1203000), such as aqueous sodium benzoate, in the presence of a phase transfer catalyst to form the corresponding benzoate ester.[10][11] This ester is then hydrolyzed to yield the chlorobenzyl alcohol.[11] This two-step process can offer advantages in terms of yield and purity.[10]
Another synthetic approach is the direct chlorination of benzyl (B1604629) alcohol. However, this method can result in a mixture of isomers and byproducts, making it less selective.[10][12]
A generalized workflow for the synthesis of chlorobenzyl alcohol isomers is depicted below.
Caption: Generalized synthesis routes for chlorobenzyl alcohol isomers.
Reactivity
The primary reactivity of chlorobenzyl alcohols centers around the hydroxyl group. Key reactions include:
-
Oxidation: Oxidation of chlorobenzyl alcohols yields the corresponding chlorobenzaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and agricultural chemicals.[10]
-
Esterification: They can be esterified with carboxylic acids or their derivatives to form esters.[3] For instance, 4-chlorobenzyl alcohol is used to protect carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than benzyl esters.[3]
-
Acetylation: Acetylation can be performed in the presence of a catalyst to produce the corresponding acetate (B1210297) esters.[3]
Experimental Protocols
General Synthesis of 4-Chlorobenzyl Alcohol via Hydrolysis
This protocol is adapted from a described industrial method.[13]
-
Reaction Setup: In a glass-lined reactor, add water, followed by sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH).
-
Addition of Reactant: Heat the mixture and slowly add a mixture of p-chlorobenzyl chloride and an organic solvent like toluene.
-
Reflux: Reflux the reaction mixture for 5-15 hours. Monitor the reaction progress by analyzing the content of p-chlorobenzyl chloride.
-
Workup: Once the reaction is complete (typically when the p-chlorobenzyl chloride content is below 1%), cool the mixture and separate the aqueous and organic layers.
-
Crystallization and Filtration: Cool the organic layer to 20-25 °C to induce crystallization of the crude 4-chlorobenzyl alcohol. Filter the crude product.
-
Washing and Recrystallization: Wash the crude product with water until the pH is neutral (7.0-7.5). Recrystallize the crude product from a suitable organic solvent (e.g., xylene, ethanol).
-
Drying: Dry the purified crystals to obtain the final product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-50 mg of the chlorobenzyl alcohol isomer in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples like 4-chlorobenzyl alcohol, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Sample Preparation (Liquid): For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer.
Spectroscopic Data Comparison
The spectroscopic data provides a fingerprint for each isomer, allowing for their unambiguous identification.
¹H NMR Spectroscopy
The chemical shifts (δ) in the ¹H NMR spectra are influenced by the position of the chlorine atom.
| Isomer | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂OH) (δ, ppm) | Hydroxyl Proton (-OH) (δ, ppm) |
| This compound | 7.21-7.50 (m, 4H)[14] | 4.79 (s, 2H)[14] | 2.27 (s, 1H)[14] |
| 3-Chlorobenzyl Alcohol | ~7.15-7.42 (m, 4H)[15] | 4.50 (s, 2H)[15] | 3.48 (s, 1H)[15] |
| 4-Chlorobenzyl Alcohol | 7.28-7.34 (m, 4H)[16] | 4.67 (d, J=5.84 Hz, 2H)[16] | 1.73-1.76 (m, 1H)[16] |
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts also show distinct patterns for each isomer.
| Isomer | Aromatic Carbons (δ, ppm) | Methylene Carbon (-CH₂OH) (δ, ppm) |
| This compound | 127.03, 128.73, 128.83, 129.35, 132.72, 138.18[14] | 62.80[14] |
| 3-Chlorobenzyl Alcohol | - | - |
| 4-Chlorobenzyl Alcohol | 128.4, 128.8, 133.5, 139.3[16] | 64.7[16] |
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will show characteristic absorptions for the O-H and C-O stretching of the alcohol group, as well as peaks related to the chlorinated aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100[17] |
| C-C Stretch (Aromatic) | 1450-1600[17] |
| C-O Stretch (Alcohol) | 1000-1260 |
| C-Cl Stretch | 600-800 |
The broadness of the O-H stretching band is due to intermolecular hydrogen bonding between the alcohol molecules.[18]
The workflow for the identification of a chlorobenzyl alcohol isomer using spectroscopic techniques is outlined below.
Caption: Workflow for the spectroscopic identification of chlorobenzyl alcohol isomers.
Toxicological Profile
The toxicological properties of the chlorobenzyl alcohol isomers are important for safe handling and for assessing their potential as drug intermediates.
| Isomer | Toxicity and Irritation |
| This compound | Can cause skin, eye, and respiratory irritation.[12] Not classified as a carcinogen.[12] |
| 3-Chlorobenzyl Alcohol | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][12] |
| 4-Chlorobenzyl Alcohol | May be harmful if swallowed, inhaled, or absorbed through the skin.[19] It can cause irritation to the skin, eyes, and respiratory tract.[19][20] Contact allergies can manifest as contact eczema.[4] |
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.[4]
-
Avoid breathing dust (for solid isomers).
-
Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][20]
Applications in Research and Drug Development
Chlorobenzyl alcohols serve as versatile building blocks in organic synthesis and have applications in various industries.
-
Pharmaceutical Intermediates: They are key intermediates in the synthesis of a range of pharmaceutical compounds.[9]
-
Protecting Groups: 4-Chlorobenzyl alcohol is used as a reagent for the protection of carboxyl groups.[3]
-
Agrochemicals: These compounds are used in the production of pesticides and herbicides.[9]
-
Other Industrial Uses: They find applications in the fragrance and flavor industry, and as solvents or additives in dyes, fibers, and paints.[8][9]
This comparative guide provides a foundation for researchers and professionals working with chlorobenzyl alcohol isomers. The distinct properties of each isomer necessitate careful consideration in their application and handling.
References
- 1. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 3. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-Chlorobenzyl alcohol | 873-63-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 17849-38-6 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. 3-Bromobenzyl alcohol(15852-73-0) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. homework.study.com [homework.study.com]
- 18. homework.study.com [homework.study.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Mechanistic Showdown: Unraveling the Best Synthesis Route for Benzyl Alcohol
For researchers, scientists, and professionals in drug development, the synthesis of benzyl (B1604629) alcohol is a fundamental process with various established routes. The choice of a particular synthetic pathway often hinges on a delicate balance of factors including yield, purity, cost, scalability, and environmental impact. This guide provides an objective, data-driven comparison of the most common methods for synthesizing benzyl alcohol, supported by experimental data and detailed protocols to inform methodological decisions in a laboratory and industrial setting.
At a Glance: Comparing the Pathways
The primary routes to benzyl alcohol each begin from a different commercially available starting material: toluene (B28343), benzaldehyde (B42025), benzyl chloride, and benzoic acid. The following table summarizes the key quantitative data for these synthetic approaches, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Purity (%) | Reaction Temperature (°C) | Pressure | Reaction Time |
| Direct Oxidation of Toluene | Toluene | MnMoO₄, H₂O₂ | ~26-62 (selectivity) | Variable | 80 | Atmospheric | 1 - 18 h |
| Cannizzaro Reaction | Benzaldehyde | NaOH or KOH | ~50-62 | >95 (after purification) | Room Temp. to Reflux | Atmospheric | 1 - 24 h |
| Hydrolysis of Benzyl Chloride | Benzyl Chloride | Water | ~91-94 | >98 | 100 - 180 | Atmospheric to Elevated | 2 - 4 h |
| Reduction of Benzoic Acid | Benzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | High (often >90) | High | 0 to Reflux | Atmospheric | Varies |
| Grignard Reaction | Phenyl Bromide | Mg, Formaldehyde | Variable | High | 0 to Reflux | Atmospheric | Varies |
Deep Dive into the Synthetic Routes: Mechanisms and Protocols
Direct Oxidation of Toluene
A greener approach to benzyl alcohol synthesis involves the direct oxidation of the methyl group of toluene. This method avoids the use of halogenated intermediates.
Reaction Mechanism:
The catalytic oxidation of toluene to benzyl alcohol typically proceeds through a free-radical mechanism. A catalyst, such as a mixed metal oxide, facilitates the generation of radicals from an oxidant like hydrogen peroxide. These radicals then abstract a hydrogen atom from the methyl group of toluene, leading to a benzyl radical. Subsequent reaction with an oxygen source and further steps yield benzyl alcohol. Over-oxidation to benzaldehyde and benzoic acid is a common side reaction that needs to be carefully controlled.[1]
Experimental Protocol: Catalytic Oxidation of Toluene using MnMoO₄ [1]
-
Catalyst Synthesis: Prepare MnMoO₄ nanomaterials via a solvothermal approach as described in the literature.[1]
-
Reaction Setup: In a reaction vessel, disperse 0.1 g of the MnMoO₄ catalyst in a solution of toluene.
-
Oxidation: Add hydrogen peroxide (H₂O₂) as the oxidant.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 1 hour.
-
Workup and Analysis: After the reaction, cool the mixture and analyze the products by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of toluene and the selectivity for benzyl alcohol. Under these conditions, a benzyl alcohol selectivity of 62.33% can be achieved.[1]
Logical Workflow for Toluene Oxidation
Caption: Workflow for the direct oxidation of toluene to benzyl alcohol.
Cannizzaro Reaction of Benzaldehyde
The Cannizzaro reaction is a classic method that utilizes the disproportionation of an aldehyde lacking α-hydrogens, such as benzaldehyde, in the presence of a strong base.[2]
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral intermediate. This intermediate then transfers a hydride ion to the carbonyl carbon of a second benzaldehyde molecule. This results in one molecule being oxidized to benzoic acid (as its carboxylate salt) and the other being reduced to benzyl alcohol.[3]
Experimental Protocol: Synthesis of Benzyl Alcohol and Benzoic Acid [4]
-
Reaction Setup: In a 250 ml flask, dissolve 12.5 g of sodium hydroxide in 60 ml of water. To this solution, add 20 ml of benzaldehyde.
-
Reflux: Attach a reflux condenser and heat the mixture to boiling for one hour using a heating mantle.
-
Extraction of Benzyl Alcohol: After cooling, pour the solution into a separatory funnel. Rinse the flask with 20 ml of diethyl ether and add it to the separatory funnel. Shake the funnel vigorously to extract the benzyl alcohol into the ether layer. Separate the aqueous layer and repeat the extraction with another 20 ml of ether.
-
Purification: Combine the ether extracts, wash with 5 ml of water, and dry over anhydrous magnesium sulfate. Distill off the ether, and then distill the remaining liquid, collecting the fraction that boils between 204-207°C to obtain pure benzyl alcohol.
-
Isolation of Benzoic Acid: To the aqueous layer, add 30 ml of concentrated hydrochloric acid and about 50 g of ice. The benzoic acid will precipitate out and can be collected by filtration and recrystallized from hot water.
Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro reaction.
Hydrolysis of Benzyl Chloride
A widely used industrial method for producing benzyl alcohol is the hydrolysis of benzyl chloride. This method can be performed with or without a base.
Reaction Mechanism:
The hydrolysis of benzyl chloride is a nucleophilic substitution reaction. In the absence of a strong base, water acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. The resulting oxonium ion is then deprotonated by another water molecule to yield benzyl alcohol and hydrochloric acid. When a base like sodium carbonate is used, it neutralizes the HCl produced, driving the reaction to completion.
Experimental Protocol: Continuous Hydrolysis of Benzyl Chloride with Water [5]
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, rapidly heat a mixture of 126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water to reflux with vigorous stirring under a nitrogen atmosphere.
-
Reaction: Maintain the reflux for 240 minutes.
-
Workup: Rapidly cool the mixture and separate the organic phase.
-
Analysis: Analyze the organic phase by gas chromatography. A conversion of 38% of benzyl chloride can be expected, with a yield of benzyl alcohol of 91% based on the converted benzyl chloride.[5] Dibenzyl ether is a common byproduct.
Experimental Workflow for Benzyl Chloride Hydrolysis
Caption: Workflow for the hydrolysis of benzyl chloride.
Reduction of Benzoic Acid
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this conversion with high efficiency.[6]
Reaction Mechanism:
The reaction begins with the deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group of the salt is reduced by LiAlH₄. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the corresponding alkoxide. An acidic workup then protonates the alkoxide to yield the primary alcohol.[7]
Experimental Protocol: Reduction of Benzoic Acid with LiAlH₄ [8]
-
Safety Precautions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Benzoic Acid: Slowly add a solution of benzoic acid in dry THF to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).
-
Workup: Cautiously quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them with ether.
-
Purification: Combine the organic filtrates, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain benzyl alcohol.
Reduction of Benzoic Acid Mechanism
Caption: Mechanism for the reduction of benzoic acid to benzyl alcohol.
Concluding Remarks: Selecting the Optimal Route
The choice of the most suitable synthesis route for benzyl alcohol is highly dependent on the specific requirements of the application.
-
For large-scale industrial production , the hydrolysis of benzyl chloride is often favored due to its high yield and the availability of the starting material. However, it involves the handling of a lachrymatory and corrosive reagent and produces hydrochloric acid as a byproduct.
-
The Cannizzaro reaction is a classic laboratory method that produces both benzyl alcohol and benzoic acid. While the theoretical maximum yield for benzyl alcohol is 50%, it is a relatively simple procedure to perform.[9]
-
Direct oxidation of toluene represents a more environmentally friendly approach by avoiding chlorinated compounds. However, controlling the selectivity to prevent over-oxidation to benzaldehyde and benzoic acid can be challenging.
-
The reduction of benzoic acid with LiAlH₄ provides high yields of pure benzyl alcohol but requires the use of a hazardous and expensive reagent, making it more suitable for smaller-scale laboratory syntheses.
-
Grignard synthesis is a versatile method for forming carbon-carbon bonds and can be adapted to produce benzyl alcohol. However, it requires strictly anhydrous conditions and the handling of reactive organometallic reagents.
Ultimately, a thorough evaluation of the reaction yield, purity requirements, cost of reagents, safety considerations, and environmental impact will guide the researcher or drug development professional in selecting the most appropriate synthetic strategy for their needs.
References
- 1. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 6. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]
- 7. homework.study.com [homework.study.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Phase Transfer Catalysts for the Synthesis of Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chlorobenzyl alcohols, crucial intermediates in the pharmaceutical and fine chemical industries, is often achieved through the hydrolysis of their corresponding chlorobenzyl chlorides. This process can be significantly enhanced by the use of phase transfer catalysts (PTCs), which facilitate the reaction between the water-insoluble organic substrate and the aqueous nucleophile. This guide provides an objective comparison of the efficacy of various PTCs for this synthesis, supported by experimental data, to aid in catalyst selection and process optimization.
The synthesis of chlorobenzyl alcohol from chlorobenzyl chloride is typically performed in a two-stage process to prevent the formation of by-products like bis-chlorobenzyl ether.[1] The first stage involves the formation of a chlorobenzyl ester (e.g., acetate (B1210297) or benzoate) via a phase-transfer catalyzed reaction between the chlorobenzyl chloride and a salt of a carboxylic acid. The second stage is the hydrolysis of this ester to yield the desired chlorobenzyl alcohol. The choice of the phase transfer catalyst is critical for the efficiency of the first stage.
Comparative Performance of Phase Transfer Catalysts
The following table summarizes the performance of different phase transfer catalysts in the synthesis of dichlorobenzyl alcohols. The data has been compiled from patent literature, which provides concrete examples of the two-step synthesis.
| Substrate | Phase Transfer Catalyst | Catalyst Loading | Reaction Time (Esterification) | Overall Yield (%) | Purity (%) | Reference |
| 2,4-Dichlorobenzyl chloride | Tetrabutylammonium (B224687) hydrogen sulphate | 2% w/w | 25 hours | 94.6 | 99.3 | [1][2] |
| 2,4-Dichlorobenzyl chloride | Tetrabutylammonium iodide | 1% w/w | 7 hours | 95.0 | 98.5 | [1] |
| 2,4-Dichlorobenzyl chloride | Tetrabutylammonium hydrogen sulphate | 0.5% w/w | 8 hours | 95.0 | 99.8 | [1] |
| 2,6-Dichlorobenzyl chloride | Tetrabutylammonium chloride (TBAC) | ~0.5% w/w | 2 hours | 96.3 | 99.8 | [3] |
| 2,6-Dichlorobenzyl chloride | None | - | - | Low | - |
Note: The overall yield and purity are for the final dichlorobenzyl alcohol product after both the esterification and hydrolysis steps. The reaction time is for the initial esterification step. Direct comparison between the catalysts should be made with caution due to variations in the specific substrates and reaction conditions. However, the data clearly indicates that the presence of a phase transfer catalyst significantly improves the reaction outcome compared to the uncatalyzed reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of dichlorobenzyl alcohols using phase transfer catalysis, based on patent literature.
Synthesis of 2,4-Dichlorobenzyl Alcohol using Tetrabutylammonium Hydrogen Sulphate
Step 1: Esterification
-
To a solution of sodium acetate (208.8 g) in water, add 2,4-dichlorobenzyl chloride (100 g) and tetrabutylammonium hydrogen sulphate (2 g).[1][2]
-
Heat the mixture under reflux with stirring for 25 hours.[1][2]
Step 2: Hydrolysis
-
To the reaction mixture from Step 1, add a 70% w/v aqueous solution of sodium hydroxide (B78521) (50 ml).[1][2]
-
Cool the mixture and collect the solid product by filtration.[1][2]
-
Wash the solid with water and dry in vacuo to obtain 2,4-dichlorobenzyl alcohol.[1][2]
Synthesis of 2,4-Dichlorobenzyl Alcohol using Tetrabutylammonium Iodide
Step 1: Preparation of Sodium Acetate Solution
-
Slowly add a 70% w/v aqueous solution of sodium hydroxide (36 ml) to glacial acetic acid (39 g) with stirring.[1]
Step 2: Esterification
-
Heat the sodium acetate solution to reflux.
-
Add a mixture of 2,4-dichlorobenzyl chloride (100 g) and tetrabutylammonium iodide (1 g).[1]
-
Continue heating under reflux with stirring for 7 hours.[1]
Step 3: Hydrolysis and Work-up
-
Treat the reaction mixture with aqueous sodium hydroxide as described in the previous protocol.
-
Work up the product as described in the previous protocol to obtain 2,4-dichlorobenzyl alcohol.[1]
Synthesis of 2,6-Dichlorobenzyl Alcohol using Tetrabutylammonium Chloride
Step 1: Esterification
-
In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, charge 2,6-dichlorobenzyl chloride (97.7 g, 0.5 mol), anhydrous sodium acetate (45.1 g, 0.55 mol), and tetrabutylammonium chloride (TBAC) (0.5 g).[3]
-
Conduct the acetate-forming reaction at 100°C for 2 hours.[3]
Step 2: Hydrolysis and Purification
-
After the reaction, add water (100 ml) and toluene (B28343) (100 ml) to the mixture and stir for 5 minutes for washing.
-
Separate and remove the aqueous layer.
-
To the toluene layer, add a 20% sodium hydroxide aqueous solution (100 g, 0.5 mol) and stir the mixture at 95°C for 1 hour.[3]
-
Wash the mixture three times with 150 ml of warm water (40°C).[3]
-
Concentrate the toluene layer using an evaporator and recrystallize the residue from methanol (B129727) to obtain 2,6-dichlorobenzyl alcohol.[3]
Experimental Workflow and Signaling Pathways
The two-stage synthesis of chlorobenzyl alcohol from chlorobenzyl chloride via a phase-transfer catalyzed esterification followed by hydrolysis can be visualized in the following workflow diagram.
The mechanism of phase transfer catalysis involves the transfer of the acetate anion from the aqueous phase to the organic phase by the catalyst. The lipophilic cation of the PTC pairs with the acetate anion, and this ion pair is soluble in the organic phase where it can react with the chlorobenzyl chloride.
References
A Comparative Guide to Sustainable and Green Chemistry Routes for Benzyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl (B1604629) alcohol, a crucial intermediate and solvent in the pharmaceutical, cosmetic, and flavor industries, is increasingly scrutinized through the lens of green and sustainable chemistry. Traditional methods often rely on harsh reagents and generate significant waste. This guide provides an objective comparison of emerging sustainable and green chemistry routes to benzyl alcohol, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of environmentally benign synthetic strategies.
At a Glance: Performance Comparison of Sustainable Routes
The following tables summarize key quantitative metrics for various sustainable and green chemistry approaches to benzyl alcohol synthesis. These metrics provide a basis for comparing the efficiency and environmental impact of each method.
Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Synthesis
| Catalytic System | Substrate | Oxidant/Reductant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| Photocatalytic | |||||||||
| CdS Quantum Dots | Benzyl Alcohol | Sacrificial Electron Acceptor | D₂O:d₄-MeOH | RT | 10 | - | 99 (to Benzaldehyde) | TON: 1050 | [1] |
| TiO₂/Cu(II) | Benzyl Alcohol | O₂ | Water | 25 | - | 72 | 35 (to Benzaldehyde) | - | [2] |
| Eosin Y | Benzyl Alcohols | O₂ | - | RT | - | 68-93 | High (to Aldehydes/Ketones) | - | [3] |
| Biocatalytic | |||||||||
| G. arilaitensis 232 cells | Benzaldehyde (B42025) | - | Two-phase (n-hexane/aq.) | 30 | 20 | 100 (at 50 mM) | High | - | [4][5] |
| Engineered E. coli | Glucose | - | Culture Medium | - | - | - | High | Titer: up to 114 mg/L | |
| Heterogeneous Catalysis | |||||||||
| Au-Pd/γ-Al₂O₃ | Benzyl Alcohol | H₂/O₂ | Methanol (B129727) | 50 | - | >60 | ~80 (to Benzaldehyde) | - | [6] |
| Metal-Free | |||||||||
| - | p-Toluenesulfonyl-hydrazones | - | Water | Reflux | 24 | - | 40-85 (to Benzyl Alcohols) | - |
Table 2: Green Chemistry Metrics for Benzyl Alcohol Synthesis Routes
| Synthetic Route | Key Features | Atom Economy | E-Factor | Advantages | Disadvantages |
| Photocatalytic Oxidation | Visible light, ambient temperature | High (for oxidation) | Low (in principle) | Mild conditions, uses light as an energy source. | May require sacrificial agents, catalyst stability can be an issue. |
| Biocatalytic (Whole-Cell) | Renewable feedstocks, mild conditions | Potentially high | Low (excluding water) | Utilizes renewable resources, highly selective. | Low titers, product/substrate inhibition, complex downstream processing.[4] |
| Biocatalytic (Enzymatic) | High selectivity, mild conditions | High | Low (excluding water) | Excellent selectivity, biodegradable catalysts. | Enzyme stability and cost, cofactor regeneration may be needed. |
| Heterogeneous Catalysis | Recyclable catalysts, often solvent-free | High | Low | Catalyst is easily separated and reused. | May require elevated temperatures and pressures. |
| Metal-Free Synthesis | Avoids toxic metals | High | Low | Environmentally benign, uses water as a solvent. | May require stoichiometric reagents, yields can be moderate. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Photocatalytic Oxidation of Benzyl Alcohol using CdS Quantum Dots
This protocol is adapted from a study on the selective photocatalytic oxidation of benzyl alcohol.[1]
Materials:
-
CdS Quantum Dots (QDs) photocatalyst
-
Benzyl alcohol
-
Sodium anthraquinone-2-sulfonate (AQ) as an electron acceptor
-
Deuterated water (D₂O) and deuterated methanol (d₄-MeOH) (80:20 v:v) as solvent
-
405 nm LED light source
-
NMR tube
Procedure:
-
Prepare a reaction mixture in an NMR tube containing the CdS QDs (final concentration, e.g., 2.8 μM) and benzyl alcohol (e.g., 2 mM) in the D₂O:d₄-MeOH solvent.
-
Add the electron acceptor, sodium anthraquinone-2-sulfonate (AQ), to the mixture (e.g., 500 equivalents relative to the QDs).
-
Purge the reaction mixture with an inert gas (e.g., Argon).
-
Irradiate the NMR tube with a 405 nm LED light source (e.g., 2.6 mW) at room temperature.
-
Monitor the reaction progress over time (e.g., 10 hours) using ¹H NMR spectroscopy to determine the conversion of benzyl alcohol and the formation of benzaldehyde.
Biocatalytic Production of Benzyl Alcohol using Whole Cells
This protocol is based on the use of G. arilaitensis 232 cells for the conversion of benzaldehyde to benzyl alcohol in a two-phase system.[4][7]
Materials:
-
Glutamicibacter arilaitensis 232 cells (biocatalyst)
-
Benzaldehyde (substrate)
-
n-hexane (organic phase)
-
Tris-HCl buffer (100 mM, pH 7.5) (aqueous phase)
-
Incubator shaker
Procedure:
-
Prepare a two-phase system in a reaction vessel by combining the aqueous Tris-HCl buffer and the organic phase (n-hexane) containing the desired concentration of benzaldehyde (e.g., 50 mM).
-
Inoculate the aqueous phase with the G. arilaitensis 232 cells.
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) to ensure adequate mixing of the two phases.
-
At specific time intervals (e.g., 20 hours), take samples from the organic phase.
-
Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the concentration of remaining benzaldehyde and the produced benzyl alcohol.
Metal-Free Synthesis of Benzyl Alcohol from p-Toluenesulfonylhydrazone
This protocol describes a metal-free approach to synthesize benzyl alcohols using water as a solvent.
Materials:
-
p-Toluenesulfonylhydrazone of the corresponding aldehyde or ketone
-
Potassium carbonate (K₂CO₃)
-
Water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the p-toluenesulfonylhydrazone and potassium carbonate (e.g., 3.5 equivalents).
-
Add water to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24 hours).
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding benzyl alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows for the described sustainable routes to benzyl alcohol.
Caption: Biosynthetic pathway for benzyl alcohol production from glucose in engineered E. coli.
Caption: Simplified mechanism of photocatalytic oxidation of benzyl alcohol to benzaldehyde.
Caption: Reaction pathway for the metal-free synthesis of benzyl alcohol from a tosylhydrazone.
Caption: General experimental workflow for the synthesis of benzyl alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unina.it [iris.unina.it]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Regioisomers in Benzyl Alcohol Chlorination
For Researchers, Scientists, and Drug Development Professionals
The chlorination of benzyl (B1604629) alcohol can yield a variety of products, including regioisomers resulting from substitution on the aromatic ring and products from reaction at the benzylic hydroxyl group. Understanding the factors that govern the regioselectivity of aromatic chlorination is crucial for synthetic chemists aiming to produce specific chlorinated benzyl alcohol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of different chlorination methods, focusing on the distribution of ortho, meta, and para isomers, and includes detailed experimental protocols.
Direct Chlorination of Benzyl Alcohol: A Competing Reaction Landscape
Direct electrophilic aromatic substitution on unprotected benzyl alcohol is complicated by the reactivity of the hydroxyl group. This often leads to the formation of benzyl chloride as a significant byproduct, where the hydroxyl group is substituted by chlorine. The reaction of benzyl alcohol with atomic chlorine, for instance, demonstrates the formation of ring-chlorinated products, albeit through a radical mechanism rather than a classical electrophilic aromatic substitution.
Reaction with Atomic Chlorine
A study on the reaction of benzyl alcohol with atomic chlorine, generated from a Cl2/N2 gas mixture, provides insight into the formation of monochlorinated regioisomers on the aromatic ring. While this method is not a typical electrophilic aromatic substitution, it offers a baseline for the distribution of isomers in a radical-mediated process.
Table 1: Regioisomer Distribution in the Reaction of Benzyl Alcohol with Atomic Chlorine [1]
| Product Name | Structure | Yield (%) |
| 2-Chlorobenzyl alcohol |
| 0.04 |
| 3-Chlorobenzyl alcohol |
| 0.04 |
Note: The formation of p-chlorobenzyl alcohol was not reported in this particular study. The primary product of this reaction was dibenzyl ether.
Protecting Group Strategy: A Pathway to Selective Ring Chlorination
To circumvent the competing reaction at the hydroxyl group and favor electrophilic aromatic substitution on the benzene (B151609) ring, a common strategy involves the use of a protecting group. By converting the hydroxyl group into a less reactive ether or ester, the aromatic ring becomes the primary site for chlorination. The nature of the protecting group influences the directing effect and the resulting ortho/para/meta isomer ratios. The -CH2OH group of benzyl alcohol is an ortho, para-director in electrophilic aromatic substitution.[2]
Further research is required to obtain specific quantitative data for the regioisomer distribution under various electrophilic chlorination conditions for both protected and unprotected benzyl alcohol.
Experimental Protocols
Reaction of Benzyl Alcohol with Atomic Chlorine[1]
Objective: To generate and react atomic chlorine with liquid benzyl alcohol to produce chlorinated derivatives.
Materials:
-
Benzyl alcohol
-
Chlorine gas (Cl2)
-
Nitrogen gas (N2)
-
Quartz reactor (250 cm³)
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
A 5.09% gas mixture of Cl2 in N2 is prepared.
-
Liquid benzyl alcohol is placed in the quartz reactor.
-
The Cl2/N2 gas mixture is passed through the liquid benzyl alcohol. In some experiments, the reaction mixture is irradiated with UV light to generate a higher concentration of atomic chlorine.
-
The reaction is allowed to proceed for a specified time (e.g., 24-48 hours).
-
After the reaction, the liquid phase is collected and analyzed by GC-MS to identify and quantify the products.
Product Analysis: The product mixture is analyzed using a gas chromatograph coupled with a mass spectrometer. The identification of this compound and 3-chlorobenzyl alcohol is based on their retention times and mass spectra compared to authentic standards.
Reaction Mechanisms and Pathways
Electrophilic Aromatic Substitution
The chlorination of the benzene ring in benzyl alcohol (or its protected form) proceeds via an electrophilic aromatic substitution mechanism. The -CH2OH group is an activating and ortho, para-directing group. The lone pairs on the oxygen atom can be donated to the ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
References
A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a critical transformation in organic synthesis. The choice of oxidizing agent significantly impacts the reaction's efficiency, dictating the yield of the desired aldehyde and the formation of byproducts such as benzoic acid. This guide provides an objective comparison of various oxidizing agents, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
The oxidation of a primary alcohol to an aldehyde requires careful control to prevent over-oxidation to the corresponding carboxylic acid. This guide focuses on a selection of commonly employed oxidizing agents, highlighting their performance in terms of yield and selectivity for the conversion of benzyl alcohol to benzaldehyde.
Performance Comparison of Oxidizing Agents
The following table summarizes the performance of several oxidizing agents in the oxidation of benzyl alcohol, based on reported experimental data. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.
| Oxidizing Agent/System | Yield of Benzaldehyde (%) | Selectivity (%) | Key Remarks |
| Potassium Permanganate (B83412) (KMnO4) | 83–97[1] | High, selective for benzylic alcohols[1] | Can be non-selective under acidic/basic aqueous conditions, but shows high selectivity in ionic liquids or under solvent-free conditions.[1] Over-oxidation to benzoic acid can be a side reaction.[1] |
| Manganese Dioxide (MnO2) | Good to high yields[2] | Highly selective for allylic and benzylic alcohols[2][3] | A mild and selective reagent, often requiring a large excess of the oxidant.[2] The reaction mechanism involves adsorption of the alcohol onto the MnO2 surface.[2] |
| Pyridinium (B92312) Chlorochromate (PCC) | >80[4] | High, stops at the aldehyde stage[5][6][7] | A widely used but hazardous and toxic reagent.[5][6] The reaction is typically carried out in dichloromethane (B109758).[5] |
| TEMPO-based Systems (e.g., Cu(I)/TEMPO) | ~65 (isolated)[8] | High | A greener alternative using air or oxygen as the terminal oxidant.[8][9] Reaction proceeds at room temperature.[8] |
| Sodium Molybdate/H2O2 | Not specified, but described as efficient[5][10] | High, selective oxidation[5][10] | An environmentally safer alternative to heavy-metal reagents.[5] Uses hydrogen peroxide as the oxidant and solvent.[5] |
| Platinum Nanoparticles (Pt@CHs)/O2 | Up to 99[11] | >99[11] | Catalytic system using molecular oxygen as the oxidant.[11] Requires a base for optimal activity.[11] |
| Nitric Acid (HNO3) | 92-95[12] | High | Requires a catalytic amount of sodium nitrite.[12] The reaction proceeds via the formation of benzyl nitrite.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for some of the key oxidizing agents.
Potassium Permanganate (KMnO4) in Ionic Liquid
This method describes the selective oxidation of benzylic alcohols using KMnO4 in an ionic liquid, which serves as an environmentally benign reaction medium.[1]
-
Procedure: To a solution of benzyl alcohol in an ionic liquid (e.g., [bmim][BF4]), potassium permanganate is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused.[1]
Manganese Dioxide (MnO2) Oxidation
Manganese dioxide is a mild and selective oxidant for benzylic alcohols.[2]
-
Procedure: To a solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane or ether), activated manganese dioxide is added in excess.[2] The suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. After the reaction is complete, the solid MnO2 is removed by filtration, and the solvent is evaporated to yield the crude benzaldehyde, which can be further purified by chromatography.
TEMPO-Catalyzed Aerobic Oxidation
This protocol utilizes a copper(I)/TEMPO catalyst system with air as the stoichiometric oxidant, offering a greener alternative.[8]
-
Procedure: Benzyl alcohol is dissolved in a suitable solvent. Solid cuprous bromide (CuBr), 2,2'-bipyridine (B1663995) (bpy), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are added, followed by N-methylimidazole (NMI). The reaction mixture is stirred at room temperature, open to the atmosphere. The reaction is complete when the color changes from red-brown to a turbid green.[8] The product is then isolated through an aqueous workup and extraction.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic reagent for the oxidation of primary alcohols to aldehydes.[4][6]
-
Procedure: To a solution of benzyl alcohol in dichloromethane, pyridinium chlorochromate is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the solvent is evaporated to afford benzaldehyde.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the oxidation of benzyl alcohol.
Caption: Simplified reaction pathway for benzyl alcohol oxidation.
Conclusion
The selection of an oxidizing agent for the conversion of benzyl alcohol to benzaldehyde is a multifaceted decision that weighs factors such as yield, selectivity, reaction conditions, and environmental impact. While traditional reagents like PCC offer high yields and selectivity, their toxicity is a significant drawback.[5][6] Modern catalytic systems, such as those based on TEMPO or platinum nanoparticles, provide greener and highly efficient alternatives.[8][11] For specific applications demanding mild conditions and high selectivity for benzylic alcohols, manganese dioxide remains a valuable choice.[2] Ultimately, the optimal method will depend on the specific requirements of the synthesis, including scale, desired purity, and sustainability considerations. This guide serves as a starting point for researchers to make informed decisions based on a comparative analysis of available data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 3. m.youtube.com [m.youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. lakeland.edu [lakeland.edu]
- 11. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 2-Chlorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Chlorobenzyl alcohol is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aromatic alcohol.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or holes before use and dispose of contaminated gloves properly.[2][3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[6]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dusts may be generated, use a NIOSH-approved respirator.[3]
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dusts.[3][7][8]
II. Waste Identification and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste.
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[9]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
-
Compatibility: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams, as this can complicate disposal and increase costs.[9]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal company.
-
Collection:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its chemical composition and volume.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and place it in a designated hazardous waste container.[3]
-
Clean the spill area with soap and water.
-
-
Reporting: Report the spill to your institution's EHS department.
V. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C7H7ClO | [2] |
| Molecular Weight | 142.58 g/mol | [2][5] |
| Melting Point | 69-72 °C | [5] |
| Boiling Point | 227 °C | [5] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department for complete and specific guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. csub.edu [csub.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-Chlorobenzyl Alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chlorobenzyl alcohol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
While most recent safety data sheets (SDS) do not classify this compound as a hazardous substance under Regulation (EC) No. 1272/2008 and the 2012 OSHA Hazard Communication Standard, some sources indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to standard laboratory safety practices is crucial.
Hazard Identification and Personal Protective Equipment (PPE)
A summary of potential hazards and the recommended personal protective equipment is provided below.
| Hazard Category | Description | Recommended PPE |
| Eye Contact | May cause irritation.[3] | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[4] |
| Skin Contact | May cause skin irritation.[3] | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to minimize skin exposure.[4] |
| Inhalation | May cause respiratory irritation, particularly if dust is generated.[3] | Not typically required in a well-ventilated area or under a chemical fume hood.[4] If dusts are generated, a NIOSH-approved respirator should be used.[2][4] |
| Ingestion | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product.[4] |
Operational Procedures
Follow these step-by-step procedures for the safe handling of this compound from reception to disposal.
-
Receiving and Storage:
-
Handling:
-
Accidental Release Measures:
Emergency First Aid Procedures
Immediate action is necessary in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4] Never give anything by mouth to an unconscious person.[1][3][10] |
| In Case of Skin Contact | Immediately take off all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[1][3][10] If skin irritation occurs, seek medical advice.[4][8] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do so. Continue rinsing.[3][4] If eye irritation persists, get medical advice.[8] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1][3][10] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: This material and its container should be disposed of as chemical waste.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4] Do not mix with other waste materials.[2][4] Handle uncleaned containers as you would the product itself.[2][4] Do not allow the product to enter drains.[4][10] Offer surplus and non-recyclable solutions to a licensed disposal company.[1][10]
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
